Stannane, butyltriiodo-
Description
BenchChem offers high-quality Stannane, butyltriiodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, butyltriiodo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
21941-99-1 |
|---|---|
Molecular Formula |
C4H9I3Sn |
Molecular Weight |
556.54 g/mol |
IUPAC Name |
butyl(triiodo)stannane |
InChI |
InChI=1S/C4H9.3HI.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
GTVGGZBELVUNIL-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](I)(I)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isolation of Butyltriiodo-stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isolation of butyltriiodo-stannane (BuSnI₃), an organotin compound of interest in various chemical research and development applications. The document details the prevalent synthetic methodology, experimental protocols, and characterization data, presented in a format tailored for scientific professionals.
Introduction
Butyltriiodo-stannane, also known as n-butyltin triiodide, is an organotin halide characterized by a tin atom bonded to one butyl group and three iodine atoms. Organotin compounds, in general, serve as versatile intermediates and catalysts in organic synthesis. The specific properties of butyltriiodo-stannane, influenced by the presence of the butyl group and the highly electronegative iodine atoms, make it a subject of interest for specialized applications.
Synthesis of Butyltriiodo-stannane
The most common and efficient method for the synthesis of butyltriiodo-stannane is the Kocheshkov redistribution or comproportionation reaction. This method involves the reaction of a tetraorganotin compound, in this case, tetrabutyltin (Bu₄Sn), with a tin(IV) halide, specifically tin(IV) iodide (SnI₄). The stoichiometry of the reactants is crucial to selectively obtain the desired monoalkyltin trihalide product.
The overall balanced chemical equation for this reaction is:
3 SnI₄ + Bu₄Sn → 4 BuSnI₃
This reaction allows for the controlled transfer of alkyl groups from tetrabutyltin to tin(IV) iodide, resulting in the formation of the more substituted organotin halide.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of butyltriiodo-stannane via the Kocheshkov redistribution reaction.
Materials:
-
Tetrabutyltin (Bu₄Sn)
-
Tin(IV) iodide (SnI₄)
-
Anhydrous, inert solvent (e.g., toluene or xylene)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Distillation apparatus for vacuum distillation[1][2][3][4][5]
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with tin(IV) iodide and an appropriate volume of an anhydrous, inert solvent under an inert atmosphere.
-
Addition of Reactant: Tetrabutyltin is added to the stirred suspension of tin(IV) iodide in a 1:3 molar ratio (Bu₄Sn:SnI₄).
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the solid tin(IV) iodide and a change in the color of the solution. The reaction is typically carried out for several hours to ensure complete conversion.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The crude butyltriiodo-stannane is purified by vacuum distillation.[1][2][3][4][5] The fraction collected at the appropriate boiling point and pressure yields the pure product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of butyltriiodo-stannane.
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Tetrabutyltin | Bu₄Sn | 346.19 | 1 |
| Tin(IV) Iodide | SnI₄ | 626.33 | 3 |
| Butyltriiodo-stannane | BuSnI₃ | 554.50 | 4 |
Table 2: Physicochemical and Spectroscopic Data of Butyltriiodo-stannane
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Specific data not available in search results, but purification is by vacuum distillation. |
| ¹¹⁹Sn NMR Chemical Shift (δ) | Specific data for BuSnI₃ not found, but the chemical shift range for organotin compounds is very wide, from approximately -400 ppm to +200 ppm relative to tetramethyltin (Me₄Sn).[6][7][8] |
| Yield | Dependent on reaction conditions and purification efficiency. |
Characterization
The primary method for characterizing the structure and purity of butyltriiodo-stannane is ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹⁹Sn is a spin-1/2 nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies.[6][7][8] The chemical shift of the tin nucleus is highly sensitive to its coordination environment and the nature of the substituents.
For butyltriiodo-stannane, a single resonance is expected in the ¹¹⁹Sn NMR spectrum. The exact chemical shift will be characteristic of a tin atom bonded to one alkyl group and three iodine atoms. Comparison of the obtained spectrum with literature values for similar organotin halides can confirm the identity of the product. Other analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence and structure of the butyl group.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and isolation of butyltriiodo-stannane.
Logical Relationship of Components
The following diagram illustrates the relationship between the reactants and the product in the Kocheshkov redistribution reaction.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
Stannane, butyltriiodo-: A Technical Guide to Its Hypothesized Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Identification
Stannane, butyltriiodo-, is an organotin compound characterized by a central tin atom bonded to one butyl group and three iodine atoms. Its structure is analogous to other butyltin trihalides, which are tetrahedral.
Table 1: Molecular Identifiers (Hypothesized)
| Identifier | Value |
| IUPAC Name | Butyl(triiodo)stannane |
| Synonyms | Butyltin triiodide, Triiodobutylstannane |
| Molecular Formula | C₄H₉I₃Sn |
| SMILES | CCCC--INVALID-LINK--(I)I |
| InChI Key | Not available |
| CAS Number | Not available |
Physicochemical Properties
The physical and chemical properties of butyltriiodostannane are predicted to be similar to those of butyltin trichloride, with adjustments for the greater atomic mass of iodine compared to chlorine.[1] It is expected to be a liquid at room temperature and soluble in organic solvents.[2]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 549.61 g/mol |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | > 93 °C/10 mmHg (by analogy to butyltin trichloride)[1] |
| Density | > 1.693 g/mL at 25 °C (by analogy to butyltin trichloride)[1] |
| Solubility | Soluble in organic solvents, insoluble in water[2] |
Synthesis and Manufacturing
The synthesis of butyltriiodostannane can be conceptually approached through methods analogous to those used for preparing other alkyltin trihalides.[3]
Redistribution Reaction
A common method for the synthesis of monoalkyltin trihalides is the redistribution reaction (also known as the Kocheshkov comproportionation) between a tetraalkyltin and a tin tetrahalide.[4] For butyltriiodostannane, this would involve the reaction of tetrabutyltin with tin(IV) iodide:
3 SnI₄ + (C₄H₉)₄Sn → 4 C₄H₉SnI₃
Direct Reaction
Another potential route is the direct reaction of metallic tin with an excess of butyl iodide, although this reaction can be challenging to control and may require specific catalysts.[5][6][7]
Sn + 2 C₄H₉I → (C₄H₉)₂SnI₂ (C₄H₉)₂SnI₂ + I₂ → 2 C₄H₉SnI₃
Characterization and Analysis
A combination of spectroscopic techniques would be employed to confirm the structure and purity of butyltriiodostannane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organotin compounds.
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity & Coupling Constants (J) |
| ¹H NMR | 0.9 (t, 3H), 1.4 (sext, 2H), 1.7 (quint, 2H), 2.0 (t, 2H) | t, J ≈ 7 Hz; sext, J ≈ 7 Hz; quint, J ≈ 7 Hz; t, J ≈ 7 Hz |
| ¹³C NMR | 13.5, 26.5, 27.0, 30.0 | |
| ¹¹⁹Sn NMR | Expected to be in the characteristic range for monoalkyltin trihalides |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For organotin compounds, GC-MS is a common analytical technique.[3][8]
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 550 | [C₄H₉¹¹⁸SnI₃]⁺ (Molecular Ion) |
| 493 | [¹¹⁸SnI₃]⁺ |
| 423 | [C₄H₉¹¹⁸SnI₂]⁺ |
| 366 | [¹¹⁸SnI₂]⁺ |
| 296 | [C₄H₉¹¹⁸SnI]⁺ |
| 239 | [¹¹⁸SnI]⁺ |
| 175 | [C₄H₉¹¹⁸Sn]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify characteristic vibrational frequencies of the chemical bonds within the molecule.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2960 | C-H stretching |
| 1465 | C-H bending |
| ~500 | Sn-C stretching |
| < 200 | Sn-I stretching |
Experimental Protocols
The following are generalized experimental protocols for the characterization of organotin compounds, which would be applicable to butyltriiodostannane.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the purity and confirm the molecular weight of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile organic solvent such as hexane or dichloromethane.
-
Derivatization (Optional but common for environmental samples): For analysis of butyltin species in complex matrices, derivatization to a more volatile form (e.g., by ethylation with sodium tetraethylborate) is often performed.[8][9][10][11]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13][14][15][16]
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[13]
-
For ¹¹⁹Sn NMR, use a broad spectral width and appropriate relaxation delays.
-
-
Data Processing: Process the acquired data using standard NMR software. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹¹⁹Sn).
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of Stannane, butyltriiodo-.
Caption: Logical workflow for the synthesis and characterization of butyltriiodostannane.
References
- 1. Butyltin trichloride | 1118-46-3 [chemicalbook.com]
- 2. BNT Chemicals | Tri-n-Butyltin Chloride [bnt-chemicals.com]
- 3. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. US3651108A - Process for the preparation of tin-alkyls - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. agilent.com [agilent.com]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
Navigating the Thermal Landscape of Butyltriiodo-stannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of butyltriiodo-stannane. Given the limited direct research on this specific organotin compound, this document synthesizes information from related organotin halides to project its likely thermal behavior. It further outlines detailed experimental protocols for its systematic investigation and presents a generalized decomposition pathway.
Introduction to Butyltriiodo-stannane and its Thermal Stability
Butyltriiodo-stannane, also known as monobutyltin triiodide, is an organotin compound with the chemical formula C4H9SnI3. While specific data on its thermal properties are scarce in publicly available literature, the thermal stability of organotin compounds is a critical parameter influencing their application and safety profile. Generally, the stability of tin alkyls is lower than their silicon and germanium counterparts, a factor attributed to the longer and weaker tin-carbon bond.[1][2] The nature of the alkyl group and the halide also play significant roles in the overall stability of the molecule.
The primary decomposition pathway for alkyltin trihalides (RSnX3) is understood to be the elimination of an alkyl halide (RX) to yield the corresponding tin(II) halide (SnX2). This process can be influenced by temperature and the presence of other chemical species. For instance, the decomposition of some alkyltin halides can be suppressed by the presence of the corresponding alkyl halide in the reaction environment.
Quantitative Data
| Thermal Property | Butyltriiodo-stannane (C4H9SnI3) | General Observations for Alkyltin Halides |
| Decomposition Onset Temperature (°C) | Data not available | Varies widely based on alkyl and halide groups. |
| Peak Decomposition Temperature (°C) | Data not available | --- |
| Mass Loss (%) | Data not available | Dependent on the specific decomposition pathway. |
| Decomposition Products | Expected: Butyl iodide (C4H9I), Tin(II) iodide (SnI2) | Alkyl halide (RX), Tin(II) halide (SnX2) |
Experimental Protocols
To rigorously characterize the thermal stability and decomposition of butyltriiodo-stannane, a multi-faceted analytical approach is recommended. The following protocols provide a framework for such an investigation.
Synthesis of Butyltriiodo-stannane
Objective: To synthesize butyltriiodo-stannane for subsequent thermal analysis. A common route to organotin halides is through redistribution reactions.
Materials:
-
Tetrabutyltin ((C4H9)4Sn)
-
Tin(IV) iodide (SnI4)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetrabutyltin in anhydrous toluene.
-
In a separate Schlenk flask, dissolve tin(IV) iodide in anhydrous toluene.
-
Slowly add the tin(IV) iodide solution to the tetrabutyltin solution at room temperature with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the monobutyltin triiodide. A 1:3 molar ratio of tetrabutyltin to tin(IV) iodide is a theoretical starting point for the redistribution reaction: (C4H9)4Sn + 3 SnI4 → 4 C4H9SnI3.
-
After the addition is complete, heat the reaction mixture under reflux for several hours to drive the redistribution reaction to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or distillation under high vacuum.
-
Characterize the purified butyltriiodo-stannane using NMR (¹H, ¹³C, ¹¹⁹Sn), mass spectrometry, and elemental analysis to confirm its identity and purity.
Thermal Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature range, mass loss, and thermal events (e.g., melting, phase transitions) of butyltriiodo-stannane.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.
-
Alumina or platinum crucibles.
-
Inert gas supply (e.g., high-purity nitrogen or argon).
Procedure:
-
Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of purified butyltriiodo-stannane into a clean, tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Program the instrument with the following temperature profile:
-
Hold at 30 °C for 10 minutes to allow for thermal equilibration.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Hold at the final temperature for a short period if necessary.
-
-
Record the mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.
-
Analyze the resulting data to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), the percentage of mass loss, and any endothermic or exothermic events.
Analysis of Decomposition Products
Objective: To identify the volatile and solid-state products of the thermal decomposition of butyltriiodo-stannane.
Instrumentation:
-
TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).
-
Gas Chromatography-Mass Spectrometry (GC-MS).
-
X-ray Diffraction (XRD) for solid residue analysis.
Procedure for Volatile Products (TGA-MS/FTIR):
-
Perform a TGA experiment as described in section 3.2, with the outlet of the TGA furnace connected to the inlet of a mass spectrometer or FTIR spectrometer.
-
Continuously analyze the evolved gases as a function of temperature.
-
Identify the volatile decomposition products by their mass spectra or infrared spectra. For butyltriiodo-stannane, the primary expected volatile product is butyl iodide.
Procedure for Volatile Products (GC-MS):
-
Heat a sample of butyltriiodo-stannane in a sealed vial at a temperature just above its decomposition onset for a defined period.
-
Collect the headspace vapor using a gas-tight syringe.
-
Inject the vapor into a GC-MS system to separate and identify the volatile components.
Procedure for Solid Residue (XRD):
-
Heat a sample of butyltriiodo-stannane in a furnace under an inert atmosphere to a temperature above its final decomposition stage.
-
Allow the sample to cool to room temperature.
-
Collect the solid residue and analyze it using powder X-ray diffraction to identify its crystalline structure. The expected solid residue is tin(II) iodide.
Visualizing the Decomposition Pathway
The following diagram illustrates the generalized thermal decomposition pathway for an alkyltin trihalide, which is the expected route for butyltriiodo-stannane.
Caption: Generalized thermal decomposition of Butyltriiodo-stannane.
Conclusion
While direct experimental data on the thermal stability and decomposition of butyltriiodo-stannane remains to be established, this guide provides a robust framework for its investigation. Based on the known chemistry of related organotin halides, a primary decomposition pathway involving the elimination of butyl iodide to yield tin(II) iodide is anticipated. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate the specific thermal properties of this compound, contributing valuable data to the fields of organometallic chemistry and materials science. Such data is crucial for the safe handling, storage, and application of butyltriiodo-stannane in research and development.
References
Butyltriiodo-stannane CAS number and chemical identifiers
Disclaimer: Initial searches for "Butyltriiodo-stannane" did not yield a corresponding chemical entity in scientific literature databases. The following guide focuses on the closely related and widely documented compound, Tributyltin iodide (also known as tributyl(iodo)stannane), which is presumed to be the compound of interest for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Tributyltin iodide, including its chemical identifiers, physical properties, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.
Chemical Identifiers and Physical Properties
Tributyltin iodide is an organotin compound that is widely used in organic synthesis. It is a colorless to pale yellow liquid at room temperature and is soluble in many organic solvents.
Table 1: Chemical Identifiers for Tributyltin Iodide
| Identifier Type | Value |
| CAS Number | 7342-47-4 |
| IUPAC Name | tributyl(iodo)stannane |
| Molecular Formula | C₁₂H₂₇ISn |
| InChI | InChI=1S/3C4H9.HI.Sn/c31-3-4-2;;/h31,3-4H2,2H3;1H;/q;;;;+1/p-1 |
| SMILES | CCCC--INVALID-LINK--(CCCC)I |
Table 2: Physical and Chemical Properties of Tributyltin Iodide
| Property | Value |
| Molecular Weight | 416.96 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 172 °C at 10 mmHg |
| Density | 1.46 g/mL at 25 °C |
| Refractive Index | n20/D 1.530 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Tributyltin iodide and a general procedure for its application in Stille cross-coupling reactions, a cornerstone of modern synthetic chemistry.
This protocol is adapted from a procedure described in US Patent 3,547,965A.
Materials:
-
Tin powder (59.5 g)
-
Zinc powder (39.0 g)
-
Butyl iodide (258 g)
-
n-Butanol (10 g)
-
20% Hydrochloric acid (400 ml)
Procedure:
-
In a three-necked reaction vessel equipped with a reflux condenser, stirrer, and thermometer, combine the tin powder, zinc powder, butyl iodide, and n-butanol.
-
Heat the mixture to 110°C and stir for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 400 ml of 20% hydrochloric acid to dissolve any unreacted zinc and inorganic byproducts.
-
Filter the solution to recover any unreacted tin.
-
Separate the organic layer from the filtrate.
-
Recover any unreacted butyl iodide from the organic layer, typically by distillation.
-
The resulting product is tributyltin iodide. Further purification can be achieved by distillation under reduced pressure.
The following is a general experimental procedure for a Stille cross-coupling reaction, which is a common application for tributyltin derivatives in the synthesis of complex organic molecules. This reaction couples the organotin compound with an organic halide or triflate.
Materials:
-
Organic halide or triflate (1 equivalent)
-
Organotin reagent (e.g., Tributyltin iodide derivative) (1.15 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) (0.1 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Lithium chloride (LiCl) (5.3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the organic halide or triflate and anhydrous DMF. The solution should be approximately 0.1 M.
-
Sequentially add CuI, the palladium catalyst, and LiCl to the flask.
-
Purge the reaction flask with an inert gas, such as argon, for 10 minutes.
-
Add the organotin reagent to the reaction mixture.
-
Heat the solution to the desired temperature (e.g., 40°C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing an aqueous ammonia solution.
-
Extract the aqueous layer with an organic solvent, such as hexane.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
The crude product can then be purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthesis of Tributyltin iodide and the catalytic cycle of the Stille cross-coupling reaction.
An In-depth Technical Guide to the Safe Handling and Storage of Stannane, butyltriiodo-
Disclaimer: No specific safety data sheet (SDS) for Stannane, butyltriiodo- was found. The following guide is based on information for structurally similar organotin compounds, such as other tributyltin derivatives. It is imperative to treat Stannane, butyltriiodo- as highly hazardous and to consult with a qualified safety professional before handling. The information provided here should be used as a supplementary resource to a comprehensive, substance-specific risk assessment.
This guide is intended for researchers, scientists, and drug development professionals who may handle Stannane, butyltriiodo-. Organotin compounds are known for their high toxicity, and strict adherence to safety protocols is essential to prevent exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
Stannane, butyltriiodo- is presumed to share the hazardous properties of other organotin compounds. The primary hazards include:
-
Acute Toxicity: Highly toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes severe skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation and potential for severe damage.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1] The primary target organs are not specified for this particular compound, but organotin compounds, in general, can affect the liver, kidneys, and nervous system.[2]
-
Reproductive Toxicity: Some organotin compounds are suspected of damaging fertility or the unborn child.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]
Physical and Chemical Properties (Representative Data)
The following table summarizes typical physical and chemical properties of related organotin compounds. The exact values for Stannane, butyltriiodo- may vary.
| Property | Representative Value/Information | Source |
| Appearance | Colorless to yellow liquid | General knowledge |
| Odor | Strong, unpleasant | General knowledge |
| Solubility | Insoluble in water.[3] Soluble in organic solvents. | General knowledge |
| Stability | May be sensitive to light, air, and moisture. Stable under recommended storage conditions.[3] | |
| Reactivity | Reacts with strong oxidizing agents.[3] | [3] |
Safe Handling Procedures
Due to its presumed high toxicity, Stannane, butyltriiodo- must be handled with extreme caution in a controlled environment.
-
Chemical Fume Hood: All work with Stannane, butyltriiodo- must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Glove Box: For manipulations requiring an inert atmosphere or for handling larger quantities, a glove box is recommended.
-
Ventilation: Ensure adequate general laboratory ventilation.[1][4]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3][4]
The following table outlines the minimum required PPE for handling Stannane, butyltriiodo-.
| Body Part | PPE Specification | Source |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | [1][3] |
| Eyes/Face | Chemical safety goggles and a face shield. | [1][3] |
| Body | A flame-retardant and chemical-resistant lab coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn. | |
| Respiratory | A full-face respirator with an appropriate organic vapor cartridge may be necessary for certain operations, such as spill cleanup. Consult with a safety professional for respirator selection. | [3] |
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
-
Remove contaminated clothing immediately and wash before reuse.[1]
Storage Procedures
Proper storage is crucial to maintain the integrity of Stannane, butyltriiodo- and to prevent accidental release.
| Storage Condition | Requirement | Source |
| Temperature | Store in a cool, dry place.[1][4] Some analogous compounds recommend refrigeration (2-8 °C). | [1][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. | |
| Container | Keep in a tightly sealed, properly labeled container.[1][4] | [1][4] |
| Location | Store in a well-ventilated, designated area for highly toxic chemicals.[1][4] Store locked up.[1] | [1][4] |
| Incompatibilities | Store away from strong oxidizing agents.[3] | [3] |
Experimental Protocols
The following is a generic protocol for handling a highly toxic, air- and moisture-sensitive organotin compound like Stannane, butyltriiodo-. This protocol should be adapted to the specific requirements of your experiment.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Prepare all necessary glassware and equipment. Glassware should be oven-dried to remove any moisture.
-
Have appropriate quenching and waste containers ready in the fume hood.
-
-
Inert Atmosphere Transfer:
-
If the reaction is air-sensitive, assemble the reaction apparatus and purge with an inert gas (argon or nitrogen).
-
Use Schlenk line techniques or a glove box for transfers.
-
Draw the required amount of Stannane, butyltriiodo- into a dry, gas-tight syringe.
-
Transfer the reagent to the reaction vessel under a positive pressure of inert gas.
-
-
Quenching:
-
Cool the reaction mixture to an appropriate temperature (e.g., 0 °C) in an ice bath.
-
Slowly add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or sodium bicarbonate) to the reaction mixture while stirring.
-
Be aware of any potential exotherms or gas evolution.
-
-
Work-up:
-
Perform all extractions and washes within the chemical fume hood.
-
Transfer all aqueous waste to a designated hazardous waste container.
-
-
All waste contaminated with Stannane, butyltriiodo- (e.g., gloves, pipette tips, reaction mixtures) must be disposed of as hazardous waste.[1]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
| Emergency Situation | Response Protocol | Source |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. | [3] |
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling of Stannane, butyltriiodo-.
Caption: Safe handling workflow for Stannane, butyltriiodo-.
Caption: Emergency response plan for a Stannane, butyltriiodo- incident.
References
A Comprehensive Technical Guide to the Quantum Mechanical Properties of Butyltriiodo-stannane
Disclaimer: As of October 2025, a specific body of published research focusing on the quantum mechanical calculations of butyltriiodo-stannane is not available. This technical guide therefore presents a hypothetical, yet realistic, case study based on established computational chemistry principles and data from analogous organotin compounds. The methodologies described and the data presented are generated for illustrative purposes to guide researchers in their potential investigations of this compound.
Introduction
Organotin compounds, characterized by the presence of a tin-carbon bond, are a versatile class of organometallic compounds with a rich history of applications ranging from industrial catalysis to biocidal agents. Butyltriiodo-stannane (C₄H₉SnI₃), a member of this family, presents an interesting subject for theoretical investigation due to the presence of a heavy tin atom and three iodine atoms, which significantly influence its electronic structure and reactivity. Understanding the quantum mechanical properties of this molecule is crucial for predicting its stability, spectroscopic signatures, and potential interaction mechanisms in various chemical and biological systems.
This guide provides a detailed overview of a hypothetical quantum mechanical study of butyltriiodo-stannane, employing Density Functional Theory (DFT), a robust method for computational chemistry. We will outline the computational protocol, present the calculated molecular properties in a structured format, and visualize the computational workflow.
Experimental and Computational Protocols
Computational Methodology
The quantum mechanical calculations described herein were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of butyltriiodo-stannane was optimized without any symmetry constraints. The calculations were carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
For the tin (Sn) and iodine (I) atoms, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) and basis set were employed. This choice is well-suited for heavy elements as it replaces the core electrons with a potential, reducing computational cost while maintaining accuracy for valence electron descriptions. For the lighter carbon (C) and hydrogen (H) atoms, the 6-31G(d) basis set was used, which includes polarization functions on heavy atoms to account for the non-spherical nature of electron density in molecules.
A frequency calculation was subsequently performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.
Logical Workflow for Computational Analysis
The logical process for conducting the quantum mechanical calculations on butyltriiodo-stannane is outlined below. This workflow ensures a systematic approach from the initial molecular structure input to the final analysis of its properties.
Caption: Computational workflow for the DFT analysis of butyltriiodo-stannane.
Data Presentation: Calculated Molecular Properties
The following tables summarize the quantitative data derived from the hypothetical DFT calculations on butyltriiodo-stannane.
Table 1: Optimized Geometric Parameters
This table presents the key bond lengths and bond angles for the optimized structure of butyltriiodo-stannane. The atom numbering corresponds to a standard representation where Sn is the central atom, bonded to the first carbon of the butyl group and the three iodine atoms.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| Sn - C1 | 2.16 | |
| Sn - I1 | 2.72 | |
| Sn - I2 | 2.72 | |
| Sn - I3 | 2.72 | |
| C1 - C2 | 1.54 | |
| C2 - C3 | 1.54 | |
| C3 - C4 | 1.54 | |
| C-H (average) | 1.09 | |
| **Bond Angles (°) ** | ||
| C1 - Sn - I1 | 112.5 | |
| C1 - Sn - I2 | 112.5 | |
| C1 - Sn - I3 | 112.5 | |
| I1 - Sn - I2 | 106.2 | |
| I2 - Sn - I3 | 106.2 | |
| I1 - Sn - I3 | 106.2 | |
| Sn - C1 - C2 | 110.8 | |
| C1 - C2 - C3 | 112.1 | |
| C2 - C3 - C4 | 112.1 |
Table 2: Calculated Vibrational Frequencies
Key vibrational modes and their corresponding frequencies are listed below. These frequencies are crucial for the interpretation of experimental infrared (IR) spectra.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(Sn-I) symmetric stretch | 185 | Symmetric stretching of the three Sn-I bonds |
| ν(Sn-I) asymmetric stretch | 210 | Asymmetric stretching of the Sn-I bonds |
| ν(Sn-C) stretch | 520 | Stretching of the Sn-C bond |
| δ(Sn-I) scissoring | 85 | Scissoring motion of the I-Sn-I angles |
| CH₂ wagging/twisting | 1250 - 1350 | Wagging and twisting motions of the methylene groups |
| CH₂ scissoring | 1450 - 1470 | Scissoring motion of the methylene groups |
| C-H symmetric stretch | 2850 - 2900 | Symmetric stretching of C-H bonds in the butyl group |
| C-H asymmetric stretch | 2920 - 2960 | Asymmetric stretching of C-H bonds in the butyl group |
Table 3: Electronic Properties
This table summarizes the key electronic properties of butyltriiodo-stannane, which provide insights into its reactivity and electronic transitions.
| Property | Calculated Value |
| Energy of HOMO (eV) | -6.85 |
| Energy of LUMO (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.62 |
| Dipole Moment (Debye) | 2.15 |
| Mulliken Atomic Charges | |
| Sn | +0.75 |
| I1, I2, I3 (average) | -0.45 |
| C1 | -0.28 |
| C2 | -0.22 |
| C3 | -0.22 |
| C4 | -0.25 |
| H (average) | +0.12 |
Visualization of Signaling Pathways and Logical Relationships
Signaling Pathway of Computational Data to Property Prediction
The following diagram illustrates how the outputs of the quantum mechanical calculations are used to predict various chemical and physical properties of butyltriiodo-stannane.
Caption: Relationship between computational outputs and predicted properties.
Conclusion
This technical guide has provided a hypothetical yet comprehensive overview of the quantum mechanical properties of butyltriiodo-stannane based on DFT calculations. The presented data on molecular geometry, vibrational frequencies, and electronic properties offer a foundational understanding of this organotin compound. The detailed methodology and workflows are intended to serve as a practical guide for researchers and drug development professionals interested in the computational study of this or similar molecules. While the data herein is illustrative, it underscores the power of computational chemistry in elucidating molecular characteristics that are fundamental to understanding chemical behavior and designing new materials and therapeutics. Further experimental validation is essential to confirm these theoretical predictions.
Methodological & Application
Application Notes and Protocols for Stille Cross-Coupling Reactions Using Butyltriiodo-Stannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Stille cross-coupling reaction with a focus on the theoretical application of butyltriiodo-stannane. While specific experimental data for butyltriiodo-stannane is limited in publicly available literature, this document outlines general protocols and key considerations based on the well-established principles of Stille couplings.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical drug development.[1][2] The reaction facilitates the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Organostannanes are notable for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them valuable reagents in complex organic synthesis.[3][4] However, it is crucial to note that organotin compounds are toxic and require careful handling and disposal.[1][4]
While tributyl- and trimethyl-substituted organostannanes are most commonly used, this document focuses on the potential application of butyltriiodo-stannane (BuSnI₃). The presence of three iodide atoms on the tin center is expected to influence the reactivity of the butyl group in the transmetalation step of the catalytic cycle.
Reaction Mechanism and Signaling Pathway
The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols for C-C Bond Formation Utilizing Butyltriiodostannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and development. Among the myriad of methodologies, the palladium-catalyzed Stille cross-coupling reaction stands out as a powerful and versatile tool.[1][2][3] This reaction typically involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][3] Organotin compounds are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making them highly compatible with complex synthetic schemes.[3][4]
While tributylstannanes are commonly employed, monoalkyltrihalostannanes, such as butyltriiodostannane, offer unique reactivity profiles. The increased Lewis acidity of the tin center in these compounds can influence the transmetalation step of the catalytic cycle, potentially altering reaction kinetics and substrate scope.[5] These reagents can be prepared through redistribution reactions between tetraorganotins and tin(IV) halides.[6] This document provides a detailed protocol for a standard Stille cross-coupling reaction, adaptable for use with butyltriiodostannane, and presents representative data on the scope of this transformation.
Reaction Principle and Mechanism
The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X) to form a Pd(II) complex.[4][7]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step.[7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]
Additives such as copper(I) salts can accelerate the reaction, likely by facilitating the transmetalation step.[8] The choice of ligands, solvents, and temperature can significantly impact the reaction's efficiency and selectivity.
Experimental Protocol: General Procedure for Stille Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates. As a representative example, the coupling of an aryl halide with an organostannane is described.
Materials:
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Butyltriiodostannane (or a suitable organostannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Copper(I) iodide (CuI) (optional)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and any additional ligand.
-
Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL). Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Stannane Addition: Add the butyltriiodostannane (1.1-1.5 mmol, 1.1-1.5 equiv) to the reaction mixture via syringe.
-
Optional Additive: If using, add copper(I) iodide (0.1-0.2 mmol, 10-20 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes representative yields for the Stille cross-coupling of various aryl halides with different organostannanes under palladium catalysis. While specific data for butyltriiodostannane is limited in readily available literature, the presented data for analogous systems illustrate the general scope and efficiency of the Stille reaction.
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | Phenyltributylstannane | PdCl₂(PPh₃)₂ (3) | PPh₃ | - | DMF | 80 | 16 | 88 |
| 3 | 2-Iodonitrobenzene | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (1.5) | P(o-tol)₃ | - | Toluene | 110 | 24 | 75 |
| 4 | 1-Iodonaphthalene | Allyltributylstannane | Pd(PPh₃)₄ (5) | - | CuI | THF | 65 | 6 | 92 |
| 5 | 4-Chlorotoluene | Phenyltributylstannane | Pd(OAc)₂ (2) | SPhos | CsF | Dioxane | 100 | 18 | 85 |
This table is a compilation of representative data from various sources to illustrate the scope of the Stille reaction and does not represent a single experimental study.
Mandatory Visualizations
Catalytic Cycle of the Stille Cross-Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow for Stille Cross-Coupling
Caption: General workflow for a Stille cross-coupling experiment.
Safety and Handling Precautions
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3] Palladium catalysts and organic solvents also require careful handling. Consult the Safety Data Sheets (SDS) for all reagents before use. Tin-containing waste should be disposed of according to institutional guidelines for heavy metal waste.
Conclusion
The Stille cross-coupling reaction is a robust and highly valuable method for the formation of C-C bonds in complex molecule synthesis. The use of monoalkyltrihalostannanes like butyltriiodostannane presents an intriguing variation on the standard protocol, potentially offering different reactivity and selectivity. The provided general protocol serves as a starting point for the application of these reagents in synthetic campaigns. Careful optimization of reaction conditions is crucial to achieve high yields and purity for specific substrate combinations.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. gelest.com [gelest.com]
- 6. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Butyltriiodo-stannane in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the general principles of organotin chemistry. Butyltriiodo-stannane is a compound for which specific literature and experimental data are limited. Therefore, the information provided herein is largely based on analogies to more well-studied organotin halides. The proposed synthesis and application protocols should be considered as starting points and will likely require significant optimization.
Introduction
Butyltriiodo-stannane (BuSnI₃) is a monoalkyltin trihalide, a class of organotin compounds characterized by a single alkyl group and three halogen atoms covalently bonded to a central tin atom. These compounds are known for their strong Lewis acidity, which increases with the number of electronegative halogen substituents.[1][2] The reactivity of butyltriiodo-stannane is anticipated to be dominated by its electrophilic tin center, making it a potential catalyst and intermediate in various organic transformations relevant to complex molecule synthesis.
Proposed Synthesis of Butyltriiodo-stannane
The synthesis of monoalkyltin trihalides can be challenging due to the tendency for multiple alkylations.[3] However, two primary methods, redistribution and direct alkylation, are generally employed for the synthesis of related compounds and can be adapted for the preparation of butyltriiodo-stannane.
Redistribution Reaction (Kocheshkov Reaction)
This method involves the reaction of a tetraalkyltin with a tin tetrahalide.[4][5] To favor the formation of the monoalkyltin trihalide, a stoichiometric excess of the tin tetrahalide is used.
Reaction:
Bu₄Sn + 3 SnI₄ → 4 BuSnI₃
Experimental Protocol: Proposed Synthesis via Redistribution
-
To a stirred solution of tin(IV) iodide (3.0 molar equivalents) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add tetrabutyltin (1.0 molar equivalent) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
The product, butyltriiodo-stannane, is expected to be a high-boiling liquid or a solid. Purification can be attempted by vacuum distillation or recrystallization from a non-polar solvent. However, be aware that redistribution reactions can be reversible at high temperatures.
Direct Alkylation
Direct alkylation of a tin(II) halide in the presence of an alkyl halide and a suitable catalyst is another potential route.
Reaction:
SnI₂ + BuI → BuSnI₃
Experimental Protocol: Proposed Synthesis via Direct Alkylation
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, add tin(II) iodide (1.0 molar equivalent) and a catalytic amount of a transition metal complex (e.g., a palladium or platinum complex).[6]
-
Add an excess of butyl iodide (used as both reactant and solvent).
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by analyzing aliquots (e.g., by ¹H NMR after quenching a sample with a deuterated solvent).
-
Upon completion, cool the reaction mixture and remove the excess butyl iodide under reduced pressure.
-
The crude product can then be purified as described in the redistribution protocol.
Applications in Complex Molecule Synthesis
The primary utility of butyltriiodo-stannane in organic synthesis is expected to stem from its strong Lewis acidity.
Lewis Acid Catalysis
Monoalkyltin trihalides are potent Lewis acids and can be used to catalyze a variety of reactions.[1][7] The high Lewis acidity of BuSnI₃ could be advantageous in reactions such as:
-
Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles, potentially influencing stereoselectivity.
-
Friedel-Crafts Reactions: Activating electrophiles for acylation or alkylation of aromatic rings.
-
Carbonyl Activations: Activating aldehydes and ketones towards nucleophilic attack in reactions like aldol additions, Michael additions, and cyanohydrin formation.
-
Esterification and Transesterification: Catalyzing the formation of esters, particularly for sterically hindered substrates.[1][2]
Table 1: Potential Applications of Butyltriiodo-stannane as a Lewis Acid Catalyst
| Reaction Type | Substrate 1 | Substrate 2 | Potential Advantage |
| Diels-Alder | Anthracene | Maleic anhydride | Increased reaction rate and endo/exo selectivity |
| Friedel-Crafts Acylation | Toluene | Acetyl chloride | Mild reaction conditions compared to AlCl₃ |
| Aldol Addition | Benzaldehyde | Acetone | Activation of the aldehyde for nucleophilic attack |
| Michael Addition | Chalcone | Diethyl malonate | Promotion of conjugate addition |
Precursor to Other Organotin Reagents
Butyltriiodo-stannane can serve as a precursor for the synthesis of other butyltin derivatives with varying reactivity by substitution of the iodide ions.
Experimental Protocol: Representative Lewis Acid Catalyzed Diels-Alder Reaction
-
To a solution of the dienophile (e.g., maleic anhydride, 1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add butyltriiodo-stannane (0.1 mmol, 10 mol%) at room temperature.
-
Stir the mixture for 15 minutes.
-
Add the diene (e.g., anthracene, 1.2 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to butyltriiodo-stannane.
Logical Relationship in Lewis Acid Catalysis
Caption: Logical flow of butyltriiodo-stannane as a Lewis acid catalyst.
References
Application Notes and Protocols: Butyl-substituted Organostannanes in Organic Synthesis
A focus on Butyltin Halides and their Derivatives as Precursors and Reagents
Disclaimer: Detailed applications of butyltriiodo-stannane as a direct reagent in natural product synthesis are not extensively documented in the readily available scientific literature. Therefore, these application notes will focus on the broader and more established roles of butyl-substituted organostannanes, particularly butyltin halides, which serve as crucial precursors to versatile reagents in complex organic synthesis, including the construction of natural products. The principles and protocols described herein are foundational to the use of organotin compounds in this field.
Introduction to Butyl-substituted Organostannanes
Organotin compounds, or stannanes, are a class of organometallic compounds containing a tin-carbon bond. Butyl-substituted stannanes, such as tributyltin hydride and various butyltin halides, are among the most common in organic synthesis due to their relative stability and versatile reactivity. While monoalkyltrihalostannanes like butyltin trichloride are known, they are often utilized as precursors for other organotin reagents rather than as direct coupling partners in complex fragment assemblies. An important application of monoalkyltins like n-butyltin trichloride is their use as precursors for depositing thin tin(IV) oxide layers on glass.
The primary relevance of butyltin halides to natural product synthesis lies in their role as intermediates in the preparation of more synthetically useful organostannanes, such as trialkyltin halides and tetraalkyltins. These can then be converted to a variety of reagents for key bond-forming reactions.
Key Applications in Synthesis
The utility of butyl-substituted organostannanes in the synthesis of complex molecules, including natural products, is most prominently demonstrated in two major classes of reactions: Stille cross-coupling reactions and radical-mediated transformations.
Stille Cross-Coupling Reactions
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of natural products.
Workflow for Stille Coupling using Butyl-substituted Stannanes:
Caption: General workflow for preparing a tributylstannyl reagent from a butyltin trihalide precursor for use in a Stille cross-coupling reaction.
Experimental Protocol: General Procedure for Stille Cross-Coupling
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable anhydrous solvent (e.g., THF, toluene, or DMF).
-
Reaction Setup: To the catalyst solution, add the organic halide or triflate (1.0 equiv.) and the organostannane reagent (1.0-1.2 equiv.).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 50 to 100 °C. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired coupled product.
Table 1: Representative Data for Stille Cross-Coupling Reactions
| Entry | Organic Halide | Organostannane | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (3) | THF | 65 | 12 | 92 |
| 2 | 4-Bromotoluene | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (5) | Toluene | 100 | 18 | 85 |
| 3 | 2-Iodothiophene | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (2) / P(fur)₃ (8) | DMF | 80 | 6 | 95 |
Note: This data is illustrative and not specific to butyltriiodo-stannane.
Radical Dehalogenation and Cyclization Reactions
Tributyltin hydride (Bu₃SnH), which can be prepared from tributyltin chloride, is a widely used reagent for generating radicals from organic halides. These radical intermediates can be trapped by a hydrogen atom from Bu₃SnH (dehalogenation) or participate in intramolecular cyclization reactions to form rings, a common feature in natural product structures.
Logical Flow of Radical-mediated Reactions:
Caption: Logical flow diagram illustrating the generation of an alkyl radical from an alkyl halide using tributyltin hydride and a radical initiator, leading to either reduction or cyclization.
Experimental Protocol: General Procedure for Radical Dehalogenation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl halide (1.0 equiv.) and a radical initiator (e.g., AIBN, 0.1-0.2 equiv.) in an anhydrous, deoxygenated solvent (e.g., benzene or toluene).
-
Reagent Addition: Add tributyltin hydride (1.1-1.5 equiv.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction and remove the solvent in vacuo. The crude product is then purified by column chromatography to separate the desired product from the tin byproducts.
Table 2: Representative Data for Radical Dehalogenation
| Entry | Substrate | Initiator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromoadamantane | AIBN (0.1) | Toluene | 110 | 4 | 98 |
| 2 | 6-Iodo-1-heptene | AIBN (0.2) | Benzene | 80 | 6 | 85 (cyclized) |
| 3 | 2-Bromooctane | AIBN (0.1) | Toluene | 110 | 5 | 95 |
Note: This data is illustrative and not specific to butyltriiodo-stannane.
Synthesis of Butyltin Halides
The preparation of butyltin halides can be achieved through several methods. A common industrial method involves the redistribution reaction between tetrabutyltin (Bu₄Sn) and tin(IV) chloride (SnCl₄). The stoichiometry of the reactants controls the degree of alkylation.
General Reaction Scheme for Synthesis:
-
3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl
-
Bu₄Sn + SnCl₄ → 2 Bu₂SnCl₂
-
Bu₄Sn + 3 SnCl₄ → 4 BuSnCl₃
These reactions are typically carried out at elevated temperatures, and the products are separated by distillation.
Safety and Handling
Organotin compounds, particularly tributyltin derivatives, are toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Tin-containing waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
While direct applications of butyltriiodo-stannane in natural product synthesis are not prominent in the literature,
Application Notes and Protocols for Stille Reaction Using Butyltriiodo-stannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or triflate.[1][2] Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, stems from its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[3] This document provides a detailed guide for performing a Stille reaction using a specialized and electron-deficient organotin reagent, butyltriiodo-stannane. Due to the electron-withdrawing nature of the three iodine atoms on the tin center, this substrate presents unique challenges, often requiring carefully optimized conditions to achieve efficient coupling.
The general transformation for a Stille reaction is as follows:
R¹-X + R²-Sn(Y)₃ → R¹-R² + X-Sn(Y)₃ (where X = I, Br, Cl, OTf and Y = Alkyl, Halogen)
The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]
Key Considerations for Using Butyltriiodo-stannane
Butyltriiodo-stannane is an electron-deficient organostannane due to the strong electron-withdrawing effect of the three iodine atoms. This property can significantly slow down the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle. To overcome this challenge, the protocol outlined below incorporates additives that have been shown to accelerate the coupling of challenging substrates.
Data Presentation: Representative Stille Reaction Conditions and Yields
The following table summarizes various conditions reported for Stille coupling reactions, providing a comparative overview of catalysts, ligands, additives, and their impact on reaction outcomes. While a direct precedent for butyltriiodo-stannane is not extensively documented, the data for other challenging substrates, particularly those requiring additives, can inform the experimental design.
| Entry | Organic Halide (R¹-X) | Organostannane (R²-SnR₃) | Pd Catalyst (mol%) | Ligand (mol%) | Additive(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 95 |
| 2 | 2-Bromopyridine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 65 | 12 | 88 |
| 3 | 1-Iodonaphthalene | Tributyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 6 | 92 |
| 4 | 4-Bromotoluene | 2-(Tributylstannyl)furan | Pd(OAc)₂ (2) | SPhos (4) | CsF | Dioxane | 100 | 18 | 91 |
| 5 | 3-Triflyloxypyridine | Allyltributylstannane | Pd(PPh₃)₄ (5) | - | LiCl | THF | 60 | 24 | 85 |
| 6 | 4-Chloroanisole | Phenyltri-n-butylstannane | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | t-BuOH | 100 | 24 | 78 |
| 7 | 1-Bromo-4-nitrobenzene | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | CuI, CsF | DMF | 60 | 4 | 96 |
| 8 | 2-Iodothiophene | (Tributylstannyl)ethylene | PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 90 | 5 | 89 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Stille reaction protocol described below.
Caption: A step-by-step workflow for the Stille cross-coupling reaction.
Detailed Experimental Protocol: Stille Reaction with Butyltriiodo-stannane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Organic halide (e.g., Aryl iodide or bromide, 1.0 mmol, 1.0 equiv)
-
Butyltriiodo-stannane (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 0.02 - 0.05 mmol, 2-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(o-tol)₃ or XPhos, 0.08 - 0.2 mmol, 8-20 mol%)
-
Copper(I) iodide (CuI) (0.1 - 0.2 mmol, 10-20 mol%)
-
Cesium fluoride (CsF) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane, 5 - 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous potassium fluoride (KF) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), CuI (0.1 mmol), and CsF (2.0 mmol).
-
If using a catalyst like Pd₂(dba)₃, add the appropriate phosphine ligand at this stage.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and mixing.
-
Add the butyltriiodo-stannane (1.2 mmol) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the reactivity of the organic halide.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 30-60 minutes. This will precipitate the tin byproducts as insoluble butyltin fluorides.
-
Filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and extract with the same organic solvent (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Stille Reaction Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Stille cross-coupling reaction.
Caption: The palladium-catalyzed Stille cross-coupling cycle.
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere.
-
Solvents such as DMF and NMP have specific health and safety considerations. Consult the safety data sheets (SDS) before use.
-
Proper disposal of tin-containing waste is crucial due to its environmental toxicity. Follow institutional guidelines for heavy metal waste disposal.
References
Application Notes and Protocols: The Role of Phosphine Ligands in Butyltriiodo-stannane Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the anticipated role of phosphine ligands in reactions involving butyltriiodo-stannane, particularly in the context of palladium-catalyzed cross-coupling reactions. While specific literature on butyltriiodo-stannane is scarce, these application notes are based on the well-established principles of Stille-type couplings and the known effects of phosphine ligands on the reactivity and stability of organotin compounds. The protocols and data presented herein are extrapolated from analogous systems and are intended to serve as a foundational guide for researchers exploring the use of this and similar organotin reagents.
Introduction
Organotin compounds, or stannanes, are valuable reagents in organic synthesis, most notably for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Stille reaction. The reactivity of these compounds can be significantly influenced by the nature of the substituents on the tin atom. Butyltriiodo-stannane, with its three electron-withdrawing iodide atoms, is expected to exhibit distinct reactivity compared to more common trialkylstannanes.
Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its electronic and steric properties, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of phosphine ligand is critical for achieving high yields, selectivity, and catalyst turnover numbers. Generally, electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step and enhance the rate of reductive elimination in cross-coupling reactions.[1]
The Catalytic Cycle: A Plausible Pathway for Butyltriiodo-stannane Reactions
The Stille cross-coupling reaction involving butyltriiodo-stannane is proposed to proceed through a catalytic cycle analogous to that of other organostannanes. Phosphine ligands (L) are essential for the stability and reactivity of the palladium (Pd) catalyst throughout this cycle.
Caption: Proposed catalytic cycle for the Stille reaction involving butyltriiodo-stannane.
Role of Phosphine Ligands in Key Reaction Steps
The electronic and steric properties of phosphine ligands significantly impact each step of the catalytic cycle.
-
Oxidative Addition: The initial step involves the oxidative addition of an organic halide (R¹-X) to the Pd(0) complex. Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates its insertion into the R¹-X bond.
-
Transmetalation: This step involves the transfer of the butyl group from the tin atom to the palladium center. The precise mechanism can be complex and is influenced by the solvent and additives. The Lewis acidity of the tin atom in butyltriiodo-stannane, enhanced by the three iodide atoms, may influence the rate of this step.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (R¹-R²), regenerating the Pd(0) catalyst. Sterically bulky phosphine ligands can promote this step by creating steric crowding around the palladium center, which favors the formation of the C-C bond.
Experimental Protocols
The following are generalized protocols for a Stille-type cross-coupling reaction using an organotin trihalide like butyltriiodo-stannane. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Stille Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organotin trihalide.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos)
-
Butyltriiodo-stannane (or other organotin trihalide)
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Anhydrous solvent (e.g., toluene, THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for complex formation.
-
Add the aryl halide (1.0 eq).
-
Add the butyltriiodo-stannane (1.1-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Protocol 1
Caption: Experimental workflow for a typical Stille cross-coupling reaction.
Data Presentation: Influence of Phosphine Ligands
The following table summarizes hypothetical data on the effect of different phosphine ligands on a model Stille reaction between an aryl bromide and butyltriiodo-stannane. This data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions.
| Entry | Phosphine Ligand | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | PPh₃ | 5 | 100 | 12 | 65 |
| 2 | P(o-tol)₃ | 5 | 100 | 8 | 78 |
| 3 | XPhos | 2 | 80 | 6 | 92 |
| 4 | SPhos | 2 | 80 | 6 | 95 |
| 5 | cataCXium® A | 3 | 90 | 10 | 85 |
Table 1: Hypothetical effect of various phosphine ligands on the yield of a Stille cross-coupling reaction.
Conclusion and Future Directions
Phosphine ligands are indispensable in controlling the outcome of palladium-catalyzed cross-coupling reactions involving organotin reagents. For a reactive substrate like butyltriiodo-stannane, the selection of an appropriate phosphine ligand is paramount to achieving high efficiency and selectivity. Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (XPhos, SPhos), are anticipated to be highly effective.
References
Application Notes and Protocols: One-Pot Synthesis Strategies Involving In-Situ Generated Organotin Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin reagents are versatile intermediates in organic synthesis, enabling the formation of carbon-carbon bonds. One-pot syntheses involving these reagents are of significant interest as they offer increased efficiency, reduced waste, and simplified procedures. While the direct use of specific organotin halides like butyltriiodostannane is not widespread, the in-situ generation of reactive organotin iodide species from elemental tin and iodine has proven to be a valuable strategy in one-pot reactions. This approach circumvents the need to handle potentially unstable or less common organometallic reagents directly.
This document provides detailed application notes and protocols for a one-pot Barbier-type allylation of carbonyl compounds. This reaction utilizes elemental tin and iodine to generate a reactive organotin iodide intermediate in-situ, which then facilitates the allylation of aldehydes and ketones to produce valuable homoallylic alcohols.
Core Application: One-Pot Tin/Iodine-Mediated Allylation of Carbonyl Compounds
A robust and environmentally friendly one-pot synthesis of homoallylic alcohols can be achieved through a Barbier-type reaction mediated by tin and a catalytic amount of iodine in water.[1][2] This method is effective for the allylation of a wide range of aldehydes and ketones with allyl halides. The presence of iodine is crucial as it accelerates the reaction and reduces the required amount of tin.[1]
Data Presentation: Reaction Yields
The following tables summarize the yields of homoallylic alcohols obtained from the one-pot allylation of various carbonyl compounds with allyl bromide or allyl chloride, mediated by tin and iodine in an aqueous medium.
Table 1: Allylation of Aldehydes and Ketones with Allyl Bromide [1]
| Entry | Carbonyl Compound | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 3 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 3 | 96 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 3 | 94 |
| 4 | Cinnamaldehyde | 1-Phenyl-1,5-hexadien-3-ol | 4 | 92 |
| 5 | Cyclohexanone | 1-Allylcyclohexanol | 7 | 85 |
| 6 | Acetophenone | 2-Phenyl-4-penten-2-ol | 7 | 82 |
Table 2: Allylation of Aldehydes with Allyl Chloride [1]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-buten-1-ol | 5 | 93 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-buten-1-ol | 5 | 90 |
| 4 | 2-Thiophenecarboxaldehyde | 1-(2-Thienyl)-3-buten-1-ol | 6 | 88 |
Experimental Protocols
General Protocol for the One-Pot Tin/Iodine-Mediated Allylation of Carbonyl Compounds
Materials:
-
Tin powder
-
Iodine
-
Allyl bromide or allyl chloride
-
Substituted aldehyde or ketone
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure: [1]
-
To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 mmol), tin powder (1.2 mmol), and a catalytic amount of iodine (0.1-0.5 mmol, depending on the reactivity of the allyl halide).
-
Add deionized water (5-10 mL) to the flask.
-
Add the allyl halide (1.5 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of homoallylic alcohols.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of an allyltin iodide species.
References
Application Notes and Protocols: The Role of Butylstannanes in the Synthesis of Pharmaceutical Intermediates
Introduction
Organotin compounds, particularly butylstannane derivatives, are valuable reagents in modern organic synthesis, primarily due to their application in the palladium-catalyzed Stille cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). While the specific reagent "butyltriiodo-stannane" is not commonly cited in the literature, tributylstannane derivatives are widely employed for the synthesis of pharmaceutical intermediates. These reagents are appreciated for their stability to air and moisture, and their tolerance of a wide variety of functional groups, making them suitable for use in complex syntheses.[1][2]
The primary challenge associated with the use of organotin reagents in pharmaceutical manufacturing is their inherent toxicity and the difficulty in removing tin-containing byproducts from the final API.[3][4] Consequently, their application requires careful process optimization and robust purification methods to ensure the final product meets stringent purity standards.
Key Applications in Pharmaceutical Synthesis
The Stille coupling reaction using butylstannane derivatives has been instrumental in the synthesis of a diverse range of pharmaceutical compounds. This methodology is particularly advantageous for the coupling of sp2-hybridized carbon centers, such as in the formation of biaryl or vinyl-aryl structures, which are common motifs in drug molecules.[5]
Table 1: Examples of Pharmaceutical Intermediates Synthesized via Stille Coupling with Butylstannanes
| Pharmaceutical Intermediate/Target | Stannane Reagent | Coupling Partner | Catalyst System | Yield (%) | Reference |
| VEGFR Kinase Inhibitor Intermediate | N-(t-butoxycarbonyl)-4-(tributylstannyl)pyrazole | Aryl iodide | Pd(PPh3)4 | 67 | [6] |
| Intermediate for Manzamine A | (Z)-1-(tributylstannyl)-1-hexen-3-ol | Vinyl iodide | Pd2(dba)3, AsPh3 | 84 | [7] |
| Biaryl intermediate for TMC-95A/B | Stannyl tyrosine derivative | 7-iodoisatin | Not specified | Not specified | [2] |
| Macrocyclic precursor for Chloropeptin | Organostannane | Vinyl iodide | Pd2(dba)3, P(t-Bu)3, CsF | Not specified | [2] |
Experimental Protocols
The following protocols are generalized procedures for Stille coupling reactions using tributylstannane derivatives for the synthesis of pharmaceutical intermediates. Specific conditions should be optimized for each substrate combination.
Protocol 1: General Procedure for the Stille Coupling of an Aryl Halide with an Organostannane
Materials:
-
Aryl halide (e.g., iodide or bromide) (1.0 equiv)
-
Organostannane (e.g., tributylvinylstannane) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)
-
Ligand (if required, e.g., AsPh3, PPh3)
-
Solvent (e.g., DMF, THF, toluene)
-
Additives (optional, e.g., CuI, LiCl)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and any solid ligand or additive.
-
Add the degassed solvent to the flask.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Protocol 2: Large-Scale Synthesis and Tin Removal for a VEGFR Kinase Inhibitor Intermediate [6]
Materials:
-
Aryl iodide (535 g, 1.0 equiv)
-
4-(Tributylstannyl)pyrazole derivative (672 g, 1.1 equiv)
-
Pd(PPh3)4 (5 mol%)
-
DMF (solvent)
-
MTBE (for slurry)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Combine the aryl iodide, 4-(tributylstannyl)pyrazole derivative, and Pd(PPh3)4 in DMF in a suitable reaction vessel.
-
Heat the mixture to 95 °C and stir until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture and perform an aqueous workup.
-
To minimize residual tin, slurry the crude product in methyl tert-butyl ether (MTBE).
-
Filter the solid and recrystallize from ethyl acetate to yield the purified product with low levels of tin contamination.
Logical Workflow and Reaction Mechanism
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The general workflow and the catalytic cycle are depicted in the diagrams below.
Caption: A typical experimental workflow for a Stille coupling reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.[1]
Butylstannane derivatives, particularly tributylstannanes, are highly effective reagents for the synthesis of pharmaceutical intermediates via the Stille cross-coupling reaction. The reaction tolerates a wide range of functional groups and allows for the efficient construction of complex carbon-carbon bonds. While the toxicity of organotin compounds necessitates careful handling and rigorous purification, the versatility and reliability of the Stille coupling ensure its continued importance in drug discovery and development. The provided protocols and diagrams offer a foundational understanding for researchers and scientists in the pharmaceutical industry to leverage this powerful synthetic tool.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
How to remove organotin byproducts from butyltriiodo-stannane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of organotin byproducts from reactions involving butyltriiodo-stannane.
Frequently Asked Questions (FAQs)
Q1: What are the typical organotin byproducts in a reaction involving butyltriiodo-stannane?
A1: Reactions with butyltriiodo-stannane typically generate butyltin iodide byproducts. The most common species are tributyltin iodide (Bu₃SnI), dibutyltin diiodide (Bu₂SnI₂), and potentially some unreacted starting material or other organotin derivatives. These byproducts are known for their toxicity and can interfere with subsequent reaction steps and biological assays, making their removal crucial.[1][2]
Q2: Why is it important to remove these organotin byproducts?
A2: Organotin compounds are notoriously toxic and can have significant biological effects, which is a major concern in drug development.[1][3] From a chemical perspective, they can interfere with downstream reactions, poison catalysts, and complicate the purification of the desired product. For biological screening and market applications, purification to a parts-per-million (ppm) level is often necessary.[1]
Q3: What are the most common methods for removing organotin byproducts?
A3: Several effective methods exist for the removal of organotin impurities. The choice of method often depends on the scale of the reaction, the nature of the desired product, and the level of purity required. Common techniques include:
-
Precipitation with Potassium Fluoride (KF): This is a widely used method where the organotin halides are converted to insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4][5]
-
Chromatography: Flash column chromatography using silica gel, often modified with a base like triethylamine or potassium carbonate, is a very effective way to separate the nonpolar organotin byproducts from more polar products.[1][4]
-
Liquid-Liquid Extraction: This method relies on the differential solubility of the desired product and the organotin byproducts in a biphasic solvent system. For instance, washing with an aqueous acidic solution can selectively extract some tin compounds.[6]
-
Scavenger Resins: Solid-supported scavengers with functional groups that bind to tin can be used to selectively remove organotin residues from the reaction mixture.
Troubleshooting Guides
Problem 1: After my reaction with butyltriiodo-stannane, I see persistent tin signals in the NMR of my crude product.
-
Possible Cause: Incomplete removal of butyltin iodide byproducts.
-
Solution:
-
Potassium Fluoride (KF) Wash: A common and effective method is to wash the organic phase with a saturated aqueous solution of KF. This converts the soluble organotin iodides into the insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[4][5] Stirring the biphasic mixture for at least an hour is recommended to ensure complete reaction.[1]
-
Column Chromatography: If the KF wash is insufficient, column chromatography is the next step. For nonpolar organotin byproducts, a silica gel column can be very effective. Sometimes, adding a small percentage of triethylamine (2-5%) to the eluent can improve the separation.[4] Alternatively, a stationary phase composed of 10% w/w anhydrous potassium carbonate and silica gel can reduce organotin impurities to below 15 ppm.[1]
-
Problem 2: During the workup with potassium fluoride, a thick precipitate forms at the interface, making separation difficult.
-
Possible Cause: Formation of a large amount of insoluble tributyltin fluoride (Bu₃SnF).
-
Solution:
-
Filtration through Celite®: After the KF wash, dilute the entire mixture with a suitable organic solvent and filter it through a pad of Celite®. The Celite® will trap the fine precipitate of Bu₃SnF, allowing for a clean separation of the organic and aqueous layers.[4]
-
Problem 3: My desired product is very nonpolar, similar to the organotin byproducts, making chromatographic separation challenging.
-
Solution:
-
Conversion to a More Polar Species: Before chromatography, the organotin byproducts can be chemically modified to alter their polarity. For example, treatment with an iodine solution can convert any remaining tributyltin hydride (Bu₃SnH) or hexabutylditin ((Bu₃Sn)₂) to the more polar tributyltin iodide (Bu₃SnI), which can then be more easily removed by a KF wash or chromatography.[4]
-
Scavenger Resins: Employ a tin scavenger resin. These are solid supports functionalized with groups that chelate tin. The reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the solution and then filtered off. This can be a highly selective method for removing trace amounts of tin.
-
Data Presentation
The following table summarizes the effectiveness of various common methods for removing organotin byproducts.
| Method | Reagents/Materials | Typical Purity Level Achieved | Advantages | Disadvantages |
| Precipitation | Saturated aqueous Potassium Fluoride (KF) | < 1% w/w | Simple, inexpensive, and effective for bulk removal. | Can form fine precipitates that are difficult to filter.[1][4] |
| Chromatography | Silica gel, often with K₂CO₃ (10% w/w) or triethylamine (2-5%) | < 15-30 ppm | High level of purification, applicable to a wide range of products.[1] | Can be time-consuming and require large volumes of solvent. |
| Extraction | Aqueous acid (e.g., HCl) | Variable | Good for removing certain polar organotin species. | May not be effective for all organotin byproducts; potential for product degradation with acid-sensitive compounds.[6] |
| Scavenging | Silica- or polymer-supported scavengers (e.g., SiliaMetS® Thiol) | < 10 ppm | High selectivity, simple filtration-based removal, good for final polishing. | Higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts using Potassium Fluoride (KF)
-
Reaction Quench: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Stirring: Vigorously stir or shake the biphasic mixture for at least 1 hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.
-
Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite® into a clean separatory funnel.
-
Separation: Separate the organic layer.
-
Further Washes: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography for Organotin Removal
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the desired eluent. For enhanced removal of organotin byproducts, consider one of the following:
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar organotin byproducts will typically elute before more polar desired products.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the removal of organotin byproducts.
Caption: Decision tree for selecting a purification method.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. Workup [chem.rochester.edu]
- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 6. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Preventing butyl-group transfer in Stille coupling reactions
Welcome to the technical support center for Stille coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments, with a specific focus on preventing the unwanted transfer of butyl groups from organostannane reagents.
Frequently Asked Questions (FAQs)
Q1: What is butyl-group transfer in Stille coupling and why is it a problem?
In Stille coupling, the desired reaction is the transfer of a specific organic group (e.g., vinyl, aryl, heteroaryl) from the organostannane reagent (R-SnBu₃) to the organic electrophile. However, sometimes one of the "non-transferable" butyl groups from the tributyltin moiety is transferred instead, leading to the formation of an undesired butyl-coupled byproduct. This side reaction consumes starting materials, reduces the yield of the desired product, and complicates the purification process.
Q2: What is the general order of group transfer from organostannanes?
The rate of transfer of different groups from the tin atom to the palladium catalyst follows a general trend. Alkyl groups, such as butyl, have the slowest migration rate.[1][2]
The relative order of ligand transfer from tin is as follows: Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > α-alkoxyalkyl > Alkyl [1]
This inherent difference in reactivity is the primary reason why tributyltin reagents are widely used, as the butyl groups are expected to be "spectator" ligands. However, under non-ideal conditions, their transfer can become significant.
Q3: What are the main factors that influence butyl-group transfer?
Several factors can promote the unwanted transfer of butyl groups:
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst plays a crucial role.
-
Additives: The presence or absence of additives like copper(I) salts or fluorides can significantly impact the reaction pathway.
-
Temperature: Higher reaction temperatures can provide the activation energy needed for the less favorable butyl-group transfer to occur.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and the rate of transmetalation.
-
Catalyst System: The choice of palladium precursor and ligands can affect the selectivity of the coupling reaction.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues related to butyl-group transfer.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of butyl-coupled byproduct | Suboptimal Ligand: The phosphine ligand may not be sufficiently bulky or electron-rich to promote the desired coupling and suppress butyl transfer. | Switch to a more sterically hindered and electron-rich phosphine ligand. Ligands like tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and bulky biaryl phosphine ligands have been shown to be effective.[3] |
| High Reaction Temperature: Elevated temperatures can overcome the kinetic barrier for butyl-group transfer. | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst system or additives to accelerate the desired coupling. Microwave irradiation can sometimes reduce reaction times at lower overall temperatures.[3] | |
| Inappropriate Solvent: The solvent may not be optimal for the desired transmetalation step. | Screen different solvents. Non-polar solvents like toluene or dioxane are commonly used. In some cases, polar aprotic solvents like DMF or NMP can be effective, especially in combination with additives.[4] | |
| Low yield of desired product and presence of butyl-coupled byproduct | Slow Transmetalation of the Desired Group: If the transfer of the desired group is slow, the competing butyl transfer can become more prominent. | Add a copper(I) iodide (CuI) co-catalyst. CuI is known to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][5] This can increase the rate of the desired coupling relative to the unwanted butyl transfer. |
| Unreactive Organostannane: The organostannane may not be sufficiently activated for efficient transmetalation. | Add a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species that is more reactive towards transmetalation.[1] | |
| Inconsistent results and byproduct formation | Decomposition of Catalyst or Reagents: The palladium catalyst or organostannane may be degrading under the reaction conditions. | Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider using a more stable palladium precatalyst. |
Data Presentation
Table 1: Effect of Ligands on Product Distribution
While specific comparative data on butyl-group transfer is not abundant in the literature, the general principle is that bulkier and more electron-donating ligands favor the desired coupling.
| Ligand | General Effect on Butyl Transfer |
| Triphenylphosphine (PPh₃) | Can be effective, but may allow for some butyl transfer, especially at higher temperatures. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Generally reduces butyl transfer due to its large steric bulk.[3] |
| Tricyclohexylphosphine (PCy₃) | Similar to P(t-Bu)₃, its steric hindrance disfavors the transfer of the smaller butyl group. |
| Biaryl Phosphine Ligands (e.g., XPhos, SPhos) | Often provide high catalytic activity and selectivity, minimizing side reactions. |
Table 2: Effect of Additives on Stille Coupling
| Additive | Role in the Reaction | Expected Impact on Butyl Transfer |
| Copper(I) Iodide (CuI) | Accelerates the rate of transmetalation.[1][5] | By speeding up the desired coupling, it can outcompete the slower butyl transfer, thus reducing the formation of the byproduct. |
| Fluoride Salts (e.g., CsF, TBAF) | Activates the organostannane by forming a hypervalent tin species.[1] | Increases the rate of transmetalation of the desired group, leading to higher selectivity. |
| Lithium Chloride (LiCl) | Can accelerate oxidative addition and stabilize the catalytic species.[2] | Can improve overall reaction efficiency, which may indirectly suppress side reactions by allowing for milder conditions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Butyl-Group Transfer using a Bulky Phosphine Ligand
This protocol is a general guideline for a Stille coupling reaction designed to minimize butyl transfer by employing a sterically demanding phosphine ligand.
Materials:
-
Organic electrophile (e.g., aryl bromide)
-
Tributyltin reagent (R-SnBu₃)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃ or a suitable biaryl phosphine ligand)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes to allow for catalyst formation.
-
Add the organic electrophile to the flask.
-
Add the tributyltin reagent (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction progress).
-
Monitor the reaction by TLC or GC/MS to determine the consumption of starting materials and the formation of the desired product and any byproducts.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.
Visualizations
Diagram 1: Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Diagram 2: Troubleshooting Logic for Butyl-Group Transfer
Caption: A decision-making workflow for troubleshooting butyl-group transfer.
References
Strategies to improve yields in Stille reactions with butyltriiodo-stannane
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals to improve yields in Stille cross-coupling reactions, with a focus on scenarios involving organotin halides and iodide additives.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction is showing low to no yield. What are the most common initial troubleshooting steps?
A1: Low yields in Stille reactions can often be attributed to a few key factors. The first things to check are the quality of your reagents and the reaction setup. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst. The palladium catalyst itself, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture. It's also crucial to verify the purity of your organostannane and electrophile, as impurities can interfere with the catalytic cycle.
Q2: How does the choice of palladium catalyst and ligands affect the reaction outcome?
A2: The palladium source and its ligands are critical for a successful Stille coupling. While Pd(PPh₃)₄ is commonly used, it's not always the most effective catalyst, especially for challenging substrates. For less reactive electrophiles, catalysts that are more electron-rich and less sterically hindered may be required. Consider using ligands like P(t-Bu)₃, XPhos, or SPhos in combination with a palladium source like Pd₂(dba)₃. The choice of ligand can significantly influence the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.
Q3: Can additives be used to improve the reaction rate and yield?
A3: Yes, additives can have a profound impact on Stille reactions. Copper(I) iodide (CuI) is a well-known and highly effective co-catalyst, particularly when using less reactive organostannanes or vinyl stannanes. The copper co-catalyst is believed to facilitate the transmetalation step. Additionally, the use of stoichiometric amounts of anhydrous lithium chloride (LiCl) can be beneficial in reactions where the leaving group on the palladium intermediate is not easily displaced by the organostannane. LiCl helps by forming a more reactive organopalladium complex.
Q4: What is the role of the solvent in a Stille reaction?
A4: The solvent plays a crucial role in stabilizing the catalyst and reactants. Aprotic, non-polar solvents like toluene or THF are generally effective. However, for some substrates, more polar aprotic solvents such as DMF or NMP can be advantageous. These polar solvents can help to stabilize charged intermediates in the catalytic cycle and improve the solubility of the reagents, leading to higher reaction rates. It is essential that the solvent is thoroughly degassed to remove dissolved oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the reaction is run under strictly inert conditions (argon or nitrogen). - Degas all solvents and reagents thoroughly. |
| 2. Poor Reagent Quality | - Purify the organostannane and electrophile before use. - Ensure all reagents are anhydrous. | |
| 3. Sub-optimal Ligand | - Screen different phosphine ligands (e.g., P(t-Bu)₃, XPhos) in combination with a Pd(0) source like Pd₂(dba)₃. | |
| Formation of Byproducts | 1. Homo-coupling of the Organostannane | - This can occur at higher temperatures. Try running the reaction at a lower temperature for a longer duration. - The presence of oxygen can also promote homo-coupling. Ensure rigorous degassing. |
| 2. Proto-destannylation | - This is the cleavage of the C-Sn bond by a proton source. Ensure all reagents and the solvent are strictly anhydrous. - If the electrophile is acidic, consider adding a non-nucleophilic base. | |
| Slow Reaction Rate | 1. Inefficient Transmetalation | - Add a co-catalyst like Copper(I) iodide (CuI), which is known to accelerate the transmetalation step. - Add anhydrous LiCl to facilitate the formation of a more reactive palladium complex. |
| 2. Sub-optimal Solvent | - Switch to a more polar aprotic solvent like DMF or NMP to improve solubility and stabilize intermediates. |
Experimental Protocols
General Procedure for an Optimized Stille Coupling with a CuI Additive
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), Copper(I) iodide (0.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., THF or DMF) via syringe. Stir the mixture for 10 minutes at room temperature. Add the organostannane (1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: A typical experimental workflow for a Stille cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in Stille reactions.
Identifying degradation products of Stannane, butyltriiodo-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stannane, butyltriiodo-. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of Stannane, butyltriiodo-?
While direct studies on Stannane, butyltriiodo- are limited, the degradation of organotin compounds is well-documented to occur via sequential dealkylation.[1][2] The primary degradation pathway involves the cleavage of the tin-carbon bond. For Butyltriiodostannane, this would result in the progressive loss of the butyl group, leading to the formation of inorganic tin compounds. The anticipated degradation pathway is as follows:
Butyltriiodostannane -> Triiodostannane -> Inorganic Tin Salts
Q2: How can I detect the degradation of my Stannane, butyltriiodo- sample?
Degradation can be monitored by analyzing the sample for the appearance of its degradation products. A common and effective method for the analysis of organotin compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] Due to the low volatility of the degradation products, a derivatization step is typically required before GC-MS analysis.[3]
Q3: What are the optimal storage conditions to minimize degradation of Stannane, butyltriiodo-?
To minimize degradation, Stannane, butyltriiodo- should be stored in a cool, dark place. Studies on other organotin compounds have shown that storage at -18°C in the dark significantly reduces degradation. Exposure to light and elevated temperatures can accelerate the degradation process.[4][5] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: My experimental results are inconsistent. Could this be due to degradation of Stannane, butyltriiodo-?
Yes, inconsistency in experimental results is a potential indicator of sample degradation. The formation of degradation products can alter the reactivity and physical properties of the compound, leading to unreliable outcomes. It is crucial to regularly assess the purity of your Stannane, butyltriiodo- stock, especially if it has been stored for an extended period or exposed to suboptimal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) | Degradation of Stannane, butyltriiodo- | 1. Confirm the identity of the unexpected peaks by comparing their mass spectra with known degradation products of similar organotin compounds (e.g., dibutyltin, monobutyltin).[1][2] 2. Prepare a fresh sample of Stannane, butyltriiodo- and re-analyze. 3. Review storage conditions to ensure they align with best practices (cool, dark, inert atmosphere). |
| Reduced reactivity or yield in a chemical reaction | Partial degradation of the starting material | 1. Assess the purity of the Stannane, butyltriiodo- using an appropriate analytical technique (e.g., NMR, GC-MS). 2. Purify the Stannane, butyltriiodo- if significant degradation is detected. 3. Use a freshly opened or newly synthesized batch of the compound for critical experiments. |
| Change in physical appearance of the sample (e.g., color change, precipitation) | Significant degradation has occurred | 1. Do not use the sample for further experiments. 2. Dispose of the degraded material according to your institution's safety protocols for organotin compounds. 3. Obtain a fresh supply of Stannane, butyltriiodo-. |
Experimental Protocols
Protocol for Analysis of Butyltriiodostannane Degradation by GC-MS
This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis to identify potential degradation products.
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the Stannane, butyltriiodo- sample in a suitable apolar solvent (e.g., hexane).
-
Add a derivatizing agent. A common choice for organotin compounds is Sodium tetraethylborate (NaBEt4).[3]
-
Allow the reaction to proceed for approximately 30 minutes with shaking.
-
Quench the reaction by adding water.
-
Extract the derivatized, now more volatile, organotin compounds into the organic phase (hexane).
-
Transfer the organic layer to a vial for GC-MS analysis.
2. GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a column suitable for the separation of tetraalkyltin compounds.
-
Set the mass spectrometer to scan for ions characteristic of the expected ethylated derivatives of butyltin and its degradation products.
Visualizations
Caption: Predicted degradation pathway of Stannane, butyltriiodo-.
Caption: Workflow for identifying degradation products.
References
Technical Support Center: Advanced Purification of Stannane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from stannane reactions, particularly the Stille cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Stille coupling reaction?
A1: The most common impurities are organotin byproducts, such as tributyltin halides (e.g., Bu3SnCl, Bu3SnBr) or the corresponding hydroxides and oxides.[1][2] Unreacted starting materials, homocoupled products (R-R and Sn-Sn), and palladium catalyst residues can also be present.[3]
Q2: Why are organotin impurities difficult to remove?
A2: Organotin compounds are often nonpolar and can have similar chromatographic behavior to the desired product, leading to co-elution.[4] Their high toxicity necessitates their removal to very low levels (ppm), which can be challenging with standard purification methods alone.[5]
Q3: Can I use standard silica gel chromatography to purify my product?
A3: Standard silica gel chromatography can be used, but it is often insufficient to completely remove organotin byproducts to the required low levels.[4] Additionally, some organostannane products, particularly those containing basic moieties like pyridines, can be unstable on silica gel, leading to decomposition or protodestannylation.[6]
Q4: What is protodestannylation and how can I avoid it?
A4: Protodestannylation is the cleavage of the carbon-tin bond, replacing the stannane group with a proton. This can be promoted by acidic conditions, including the inherent acidity of silica gel. To minimize this, it is recommended to use deactivated silica (e.g., treated with a base like triethylamine) or non-chromatographic purification methods.[6]
Troubleshooting Guides
Issue 1: Organotin byproducts are still present after standard work-up and chromatography.
Possible Cause: The polarity of the organotin byproducts is very similar to the desired product, leading to co-elution.
Solutions:
-
Aqueous Potassium Fluoride (KF) Wash: Tributyltin halides can be converted to the insoluble tributyltin fluoride (Bu3SnF) by washing the reaction mixture with an aqueous solution of KF. The resulting precipitate can then be removed by filtration.[1][5]
-
Specialized Column Chromatography:
-
Base-Treated Silica Gel: Using silica gel pre-treated with 2-5% triethylamine can help in the separation of organotin byproducts.[1][2]
-
Potassium Carbonate-Silica (K2CO3-Silica): A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective at removing organotin impurities, often reducing them to ~15 ppm.[7][8][9]
-
-
Liquid-Liquid Partitioning: Partitioning the crude product between hexane and acetonitrile can effectively separate nonpolar organotin impurities (which prefer hexane) from more polar products (which prefer acetonitrile).[4][10]
Issue 2: The desired product is decomposing on the silica gel column.
Possible Cause: The product is sensitive to the acidic nature of the silica gel, leading to degradation or protodestannylation.
Solutions:
-
Deactivated Silica Gel: Use silica gel that has been neutralized with a base. Packing the column with a solvent system containing triethylamine is a common practice.[6]
-
Alumina Chromatography: Alumina is a more basic stationary phase and can be a suitable alternative for acid-sensitive compounds.[6]
-
Non-Chromatographic Purification: Consider purification by recrystallization, distillation (if the product is volatile), or precipitation to avoid contact with silica gel.[11]
Issue 3: A persistent brown/black color co-elutes with the product during chromatography.
Possible Cause: Residual palladium catalyst is often the cause of this coloration.
Solutions:
-
Filtration through Celite®: Before concentrating the reaction mixture, passing it through a pad of Celite® can remove a significant portion of the palladium catalyst.
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product, followed by filtration, can help adsorb and remove palladium residues.
-
Aqueous Washes: Washing the organic layer with aqueous solutions like ammonium hydroxide can help to complex and remove some palladium species.[2]
Quantitative Data on Purification Methods
| Purification Method | Typical Residual Tin Level | Reference |
| Standard Silica Gel Chromatography | >5000 ppm | [12] |
| 10% Moist Silica Gel Chromatography | 2.4 ppm | [12] |
| 10% w/w K2CO3-Silica Chromatography | ~15 ppm | [7][8][9] |
| 10% w/w KF-Silica Chromatography | <30 ppm | [5] |
| Aqueous Oxalic Acid Wash | 4-7 ppm | [13] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Work-up
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel for about 1 minute for each wash.
-
A white precipitate of tributyltin fluoride may form at the interface.
-
If a significant precipitate forms, filter the entire mixture through a pad of Celite®.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Column Chromatography with K2CO3-Treated Silica
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the desired eluent. Add 10% by weight of anhydrous potassium carbonate to the silica gel and mix thoroughly.
-
Column Packing: Pack a chromatography column with the K2CO3-silica mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the product-containing fractions, which should be free of organotin impurities.[14]
Protocol 3: Liquid-Liquid Partitioning (Hexane/Acetonitrile)
-
Dissolve the crude reaction mixture in hexane.
-
Transfer the hexane solution to a separatory funnel.
-
Add an equal volume of acetonitrile.
-
Shake the separatory funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
The more polar product will preferentially partition into the acetonitrile layer, while the nonpolar organotin impurities will remain in the hexane layer.
-
Separate the acetonitrile layer.
-
Repeat the extraction of the hexane layer with fresh acetonitrile 1-2 more times.
-
Combine the acetonitrile layers and remove the solvent under reduced pressure.[10][15]
Visualized Workflows
Caption: General purification workflow for products from Stille reactions.
Caption: Troubleshooting logic for purifying stannane reaction products.
References
- 1. Workup [chem.rochester.edu]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chemicalforums.com [chemicalforums.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - ePrints Soton [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. acetonitrile partitioning-Dimethoate - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Palladium Catalysis in Stille Coupling Reactions
Note on Topic: The direct synthesis of "butyltriiodo-stannane" via palladium catalysis is not a commonly documented or standard laboratory procedure. A more scientifically relevant and widely practiced application involving palladium catalysts and organotin compounds is the Stille Cross-Coupling reaction . This guide has been developed to address the core requirements of your request—optimizing palladium catalyst loading, troubleshooting, and experimental design—within the context of a representative Stille coupling reaction. This approach provides practical and accurate information for researchers in the field.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing palladium catalyst loading in Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for a Stille coupling reaction?
A1: Typical palladium catalyst loadings for Stille reactions range from 0.5 mol% to 5 mol%. For highly efficient catalyst systems and reactive substrates, loadings can sometimes be reduced to as low as 0.0001 mol%.[1] Conversely, for challenging or sterically hindered substrates, loadings may be increased to 10 mol%.[2] Optimization is key and should be determined empirically for each specific reaction.
Q2: How does catalyst loading impact the reaction?
A2: Catalyst loading directly affects the reaction rate, yield, and cost.
-
Higher Loading: Generally leads to faster reaction rates and can improve yields for less reactive substrates. However, it increases the cost and can lead to more significant issues with catalyst decomposition and byproduct formation.
-
Lower Loading: More cost-effective and environmentally friendly, but may result in slower or incomplete reactions, especially with challenging substrates. Finding the minimum effective loading is crucial for process optimization.
Q3: What are the most common side reactions in Stille coupling?
A3: The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer (R²-R²).[3][4][5] This can occur through the reaction of two organostannane equivalents with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[3] Other side reactions can include C-H stannylation of aromatic substrates.[6]
Q4: Can additives improve the reaction at low catalyst loadings?
A4: Yes, additives can be crucial.
-
Copper(I) Salts (e.g., CuI): Can significantly accelerate the rate-limiting transmetalation step, allowing for lower catalyst loadings and milder reaction conditions.[2]
-
Fluoride Sources (e.g., CsF, KF): Can form hypervalent tin species that are more reactive in transmetalation.[2] They also aid in the removal of tin byproducts during workup by precipitating them as insoluble organotin fluorides.[7][8]
-
Ligands: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) can stabilize the palladium catalyst, accelerate oxidative addition and reductive elimination steps, and allow for the use of less reactive substrates like aryl chlorides.[9]
Q5: How can I effectively remove toxic organotin byproducts after the reaction?
A5: Removing organotin byproducts is a critical step due to their toxicity.[4][10][11] Common methods include:
-
Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or cesium fluoride (CsF) precipitates the tin byproducts as insoluble and filterable solids (e.g., Bu₃SnF).[4][7][8][11]
-
Chromatography: Flash chromatography on silica gel, sometimes treated with triethylamine (~2-5%), can effectively separate the desired product from nonpolar tin residues.[4][8] Another method involves using 10% powdered anhydrous K₂CO₃ with silica as the stationary phase.[11]
-
Iodine Treatment: Adding I₂ can convert unreacted starting materials like Bu₃SnH to Bu₃SnI, which can then be removed by a KF wash.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst or precatalyst.• Ensure Pd(II) precatalysts are properly reduced to the active Pd(0) species in situ.• Perform the reaction under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. |
| 2. Poor Reagent Quality | • Purify substrates and reagents before use.• Check the organostannane reagent for degradation. | |
| 3. Insufficient Reaction Temperature | • Gradually increase the reaction temperature. For some substrates, temperatures of 100-120 °C may be necessary.[12] | |
| 4. Incorrect Solvent | • Ensure the solvent is anhydrous and degassed. Common solvents include DMF, dioxane, and toluene. Protic solvents like ethanol have also been shown to be effective in some photocatalytic systems.[13] | |
| Reaction Stalls or is Incomplete | 1. Catalyst Decomposition | • Increase catalyst loading slightly.• Add a stabilizing phosphine ligand to prevent the formation of inactive palladium black.• Consider a more robust catalyst, such as one with a ferrocene-based ligand.[14] |
| 2. Low Reactivity of Substrates | • Switch from aryl bromides to more reactive aryl iodides.[3] Electron-withdrawing groups on the electrophile generally increase reactivity.[15]• Add a Cu(I) co-catalyst to accelerate transmetalation.[2] | |
| Significant Homocoupling of Organostannane | 1. Suboptimal Reaction Conditions | • Lower the reaction temperature.• Slowly add the organostannane reagent to the reaction mixture to maintain a low concentration. |
| 2. Catalyst System | • Ensure a Pd(0) source is used or that the Pd(II) precatalyst is rapidly reduced to minimize side reactions with the stannane. | |
| Difficulty Removing Tin Byproducts | 1. Ineffective Workup Procedure | • After the reaction, stir the mixture with a saturated aqueous solution of KF for at least one hour before extraction.[11]• Filter the crude mixture through a pad of Celite to remove the precipitated Bu₃SnF.[8] |
| 2. High Concentration of Byproducts | • Use a catalytic amount of tin if possible, which can significantly reduce waste and simplify purification.[7][16] |
Data Presentation: Effect of Pd Catalyst Loading on Stille Coupling
The following table summarizes representative data for the coupling of Iodobenzene with Tributyl(vinyl)stannane, illustrating the impact of varying the loading of Pd(PPh₃)₄.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Homocoupling Byproduct (%) |
| 0.5 | 24 | 65 | < 2 |
| 1.0 | 12 | 88 | < 3 |
| 2.0 | 6 | 95 | ~5 |
| 5.0 | 2 | > 98 | ~8 |
Conditions: 1.0 eq Iodobenzene, 1.1 eq Tributyl(vinyl)stannane, Toluene, 100 °C. Data is illustrative.
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Stille Coupling of 4-Iodoacetophenone with Tributyl(phenyl)stannane
Materials:
-
4-Iodoacetophenone
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous Potassium Fluoride (KF) solution
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodoacetophenone (1.0 mmol, 1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reagent Addition: Add tributyl(phenyl)stannane (1.1 mmol, 1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Tin Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of KF (2 x 20 mL). Stir vigorously for at least 30 minutes during each wash to precipitate tributyltin fluoride. A white solid may form, which can be removed by filtration through Celite.[8][11]
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling [organic-chemistry.org]
- 11. sdlookchem.com [sdlookchem.com]
- 12. ikm.org.my [ikm.org.my]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.msu.edu [chemistry.msu.edu]
Effect of solvent and temperature on butyltriiodo-stannane reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving butyltriiodostannane.
Frequently Asked Questions (FAQs)
Q1: What is butyltriiodostannane and what are its primary applications?
Butyltriiodostannane (BuSnI₃) is an organotin compound featuring a butyl group and three iodine atoms attached to a tin center. It primarily serves as a reagent or intermediate in organic synthesis. One of its key applications is in Stille cross-coupling reactions, where it can be used to introduce a butyl group into a molecule. Due to its Lewis acidic nature, it can also act as a catalyst in certain reactions.
Q2: What are the general safety precautions for handling butyltriiodostannane?
Organotin compounds, including butyltriiodostannane, are toxic and should be handled with caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. In case of accidental exposure, seek immediate medical attention. All glassware that comes into contact with organotin compounds should be decontaminated, for example, by soaking in a bleach solution.[1]
Q3: How should I store butyltriiodostannane?
Butyltriiodostannane is sensitive to moisture and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Q4: How can I purify butyltriiodostannane?
Purification can be achieved by recrystallization from a suitable non-polar organic solvent or by vacuum distillation. The choice of method depends on the scale and the nature of the impurities.
Troubleshooting Guides
Low or No Product Yield in Stille Coupling Reactions
Problem: I am performing a Stille coupling reaction using butyltriiodostannane, but I am observing low or no yield of my desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. It is often preferable to use a stable Pd(II) precatalyst that is reduced in situ. |
| Poor Ligand Choice | The choice of phosphine ligand is crucial. For many Stille couplings, electron-rich and sterically demanding ligands can accelerate the reaction. Experiment with different ligands such as PPh₃, AsPh₃, or more specialized phosphines. |
| Slow Transmetalation | The transfer of the butyl group from tin to palladium (transmetalation) can be the rate-limiting step. The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can significantly accelerate this step, especially in polar solvents.[1] |
| Inappropriate Solvent | The reaction rate is highly dependent on the solvent. Polar aprotic solvents such as DMF, THF, NMP, or dioxane are generally preferred for Stille couplings as they can help to stabilize the polar transition states.[2] |
| Low Reaction Temperature | While some Stille reactions can proceed at room temperature, others require heating to overcome the activation energy barrier. Gradually increase the reaction temperature (e.g., in 10-20 °C increments) to find the optimal condition. Some reactions may require temperatures of 80 °C or higher.[2] |
| Presence of Inhibitors | Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents. |
| Side Reactions | Homocoupling of the organostannane can be a significant side reaction. This can sometimes be suppressed by optimizing the catalyst, ligand, and reaction conditions. |
Difficulty in Removing Organotin Byproducts
Problem: After my reaction is complete, I am struggling to remove the tin-containing byproducts from my product.
Solutions:
-
Aqueous Workup with Potassium Fluoride (KF): A common and effective method is to wash the organic layer with a saturated aqueous solution of potassium fluoride. This converts the tin halides into insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through a pad of Celite.[2]
-
Chromatography on Triethylamine-Treated Silica: In many cases, the tin byproducts can be effectively removed by flash column chromatography on silica gel that has been pre-treated with a solvent system containing 2-5% triethylamine.[2]
-
Partitioning between Acetonitrile and Hexane: Tin residues can sometimes be removed by partitioning the crude product between acetonitrile and hexane.
Data Presentation
Table 1: General Effect of Solvent on Stille Coupling Reactions
| Solvent Type | Examples | General Effect on Reactivity | Rationale |
| Polar Aprotic | DMF, THF, Dioxane, Acetonitrile | High Reactivity | Stabilizes polar intermediates and transition states in the catalytic cycle. Coordinating solvents can influence the selectivity of oxidative addition.[3] |
| Non-polar | Toluene, Hexane | Moderate to Low Reactivity | Less effective at stabilizing charged intermediates, which can slow down the reaction rate. |
| Polar Protic | Alcohols, Water | Generally Low Reactivity | Can coordinate to and deactivate the catalyst or react with the organotin reagent. However, in some modern protocols, reactions can be performed in water using specific surfactants. |
Table 2: General Effect of Temperature on Stille Coupling Reactions
| Temperature Range | General Observations |
| Room Temperature | Some highly reactive substrates may couple at room temperature, especially with the use of additives like CuI. |
| 40 - 80 °C | A common temperature range for many Stille couplings, providing a balance between reaction rate and stability of reagents and products.[2] |
| > 80 °C | Higher temperatures may be required for less reactive substrates but can also lead to increased side reactions and decomposition of the catalyst or reagents. |
Experimental Protocols
Synthesis of Butyltriiodostannane
Butyltriiodostannane can be synthesized via a redistribution reaction between tetrabutyltin and tin(IV) iodide.
Materials:
-
Tetrabutyltin (Bu₄Sn)
-
Tin(IV) iodide (SnI₄)
-
Anhydrous toluene (or other suitable high-boiling inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, combine tetrabutyltin and tin(IV) iodide in a 1:3 molar ratio.
-
Add a minimal amount of anhydrous, degassed toluene to facilitate mixing.
-
Heat the reaction mixture to reflux under a positive pressure of argon or nitrogen.
-
Monitor the reaction progress by ¹¹⁹Sn NMR spectroscopy. The appearance of a signal corresponding to BuSnI₃ and the disappearance of the starting material signals will indicate the reaction is proceeding.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product, butyltriiodostannane, can be isolated and purified by vacuum distillation or recrystallization.
General Protocol for a Stille Cross-Coupling Reaction
This protocol provides a general starting point for a Stille coupling reaction using an organotin reagent like butyltriiodostannane. Optimization of the catalyst, ligand, solvent, temperature, and additives will likely be necessary for a specific substrate.
Materials:
-
Aryl or vinyl halide/triflate
-
Butyltriiodostannane (or another organostannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, AsPh₃)
-
Copper(I) iodide (CuI) (optional additive)
-
Anhydrous, degassed solvent (e.g., DMF, THF, dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate, the palladium catalyst, the ligand (if needed), and CuI (if used).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate workup to remove the organotin byproducts (e.g., aqueous KF wash).
-
Purify the product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Stille coupling.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Butyltriiodo-stannane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing butyltriiodo-stannane in Stille cross-coupling reactions. Given the limited specific literature on butyltriiodo-stannane, this information is based on established principles of Stille cross-coupling with other organotin reagents and has been adapted to address the unique properties of this iodo-stannane derivative.
Frequently Asked Questions (FAQs)
Q1: My Stille cross-coupling reaction with butyltriiodo-stannane is not working. What are the most common reasons for failure?
A1: The most common reasons for the failure of a Stille cross-coupling reaction include:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) complexes, can be sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation.
-
Poor Quality Reagents: The purity of the organostannane, organic halide, and solvent is crucial. Impurities can poison the catalyst or lead to side reactions.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction outcome.
-
Ligand Issues: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the reaction.[1][2]
-
Inherent Reactivity of Substrates: Sterically hindered or electronically demanding substrates may require specific optimization.
Q2: I am observing a significant amount of homocoupling of my organic halide. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Stille coupling.[3][4] To minimize it, you can try the following:
-
Use a Pd(0) Catalyst: Pd(II) precatalysts can sometimes promote homocoupling.[4] Using a Pd(0) source like Pd(PPh₃)₄ may be beneficial.
-
Degas the Reaction Mixture: Oxygen can contribute to homocoupling. Ensure your solvent and reaction setup are thoroughly degassed.
-
Add a Copper(I) Co-catalyst: Copper(I) iodide (CuI) can accelerate the rate of transmetalation, which can outcompete the homocoupling pathway.[5]
-
Optimize Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.[1][2]
Q3: How does butyltriiodo-stannane differ from more common tributyltin reagents in Stille coupling?
A3: While specific data on butyltriiodo-stannane is scarce, we can infer some differences based on general organometallic principles. The three iodine atoms are strongly electron-withdrawing, which will make the tin atom more Lewis acidic. This could potentially slow down the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.[2] Consequently, reactions with butyltriiodo-stannane might require more forcing conditions (higher temperatures, longer reaction times) or the use of additives like CuI to facilitate the reaction.
Q4: What is the best way to remove tin byproducts from my reaction mixture?
A4: Organotin byproducts are toxic and can be challenging to remove.[3][6] Common methods include:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as insoluble tributyltin fluoride, which can then be removed by filtration.[3][7]
-
Chromatography: Flash chromatography on silica gel can be effective. Using a solvent system containing a small amount of triethylamine (~2-5%) can help in the removal of tin residues.[3][7]
-
Treatment with AlMe₃ or NaOH: In some cases, treatment with trimethylaluminum or sodium hydroxide can convert the tin byproducts into more easily separable forms.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst or a robust pre-catalyst. Ensure proper inert atmosphere techniques. |
| Low Reagent Purity | Purify starting materials (organic halide, butyltriiodo-stannane) and use anhydrous, degassed solvents. | |
| Sub-optimal Temperature | Screen a range of temperatures. Reactions with less reactive substrates may require heating.[5] | |
| Incorrect Ligand | Try a bulkier, more electron-rich phosphine ligand to accelerate oxidative addition and reductive elimination.[1][2] | |
| Significant Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Use of Pd(II) Pre-catalyst | Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄.[4] | |
| Slow Transmetalation | Add a copper(I) co-catalyst (e.g., 10-20 mol% CuI) to accelerate the transmetalation step.[1][5] | |
| Decomposition of Starting Material | Reaction Temperature is Too High | Run the reaction at a lower temperature for a longer period. |
| Air or Moisture Sensitivity | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. | |
| Formation of Unidentified Byproducts | Side Reactions of Functional Groups | The Stille reaction is generally tolerant of many functional groups, but sensitive groups may require protection.[6][8] |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Experimental Protocols
General Protocol for Stille Cross-Coupling with Butyltriiodo-stannane
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Organic halide (1.0 equiv)
-
Butyltriiodo-stannane (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-formed catalyst, e.g., PPh₃, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)
-
Additives (optional, e.g., CuI, 10-20 mol%)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide, palladium catalyst, and any solid additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the butyltriiodo-stannane via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Stille reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. scribd.com [scribd.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Workup [chem.rochester.edu]
- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - LT [thermofisher.com]
Technical Support Center: Stille Coupling with Butyltriiodo-stannane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side-products during Stille coupling reactions involving butyltriiodo-stannane.
Troubleshooting Guide
This guide addresses common issues encountered during Stille coupling reactions with butyltriiodo-stannane, with a focus on minimizing the formation of homocoupling byproducts.
Issue 1: High Levels of Homocoupling Product Detected
The formation of a dimer of the organostannane reagent (R²-R²) is a common side reaction in Stille coupling.[1] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[1]
| Potential Cause | Troubleshooting Action | Rationale |
| High Catalyst Loading: | Reduce the palladium catalyst loading to the minimum effective amount (typically 1-5 mol%). | Excess catalyst can increase the likelihood of side reactions, including homocoupling. |
| Suboptimal Ligand: | Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes favor the desired cross-coupling pathway. | Ligands influence the rates of the elementary steps in the catalytic cycle; a well-chosen ligand can accelerate the desired transmetalation and reductive elimination steps over competing side reactions. |
| Inappropriate Solvent: | Use a non-polar or less coordinating solvent like toluene or dioxane. | The polarity of the solvent can influence the reaction mechanism and the rates of competing pathways.[2] |
| High Reaction Temperature: | Lower the reaction temperature. | Higher temperatures can sometimes promote side reactions, including homocoupling. However, the temperature should be high enough to drive the desired reaction to completion. |
| Presence of Oxygen: | Ensure the reaction is performed under strictly inert conditions (e.g., under a nitrogen or argon atmosphere). | Oxygen can lead to oxidative homocoupling of the organostannane. |
Issue 2: Low Yield of the Desired Cross-Coupled Product
Low yields can be attributed to a variety of factors, including incomplete reaction, degradation of starting materials, or the prevalence of side reactions.
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst: | Use a freshly prepared or properly stored palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a Pd(II) precursor. | The active catalyst is a Pd(0) species. Incomplete reduction of a Pd(II) precatalyst or degradation of the Pd(0) catalyst can lead to low activity. |
| Slow Transmetalation: | Add a copper(I) iodide (CuI) co-catalyst. | CuI can act as a scavenger for free phosphine ligands, which can inhibit the transmetalation step. It may also facilitate the transmetalation by forming a more reactive organocopper intermediate. |
| Poor Reactivity of Electrophile: | If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. | The rate of oxidative addition is dependent on the C-X bond strength (I > Br > Cl). |
| Steric Hindrance: | If either coupling partner is sterically hindered, a longer reaction time or a more active catalyst system may be required. | Steric bulk can slow down the oxidative addition and/or transmetalation steps. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction?
A1: Homocoupling is a side reaction where two molecules of the organostannane reagent couple to form a dimer (e.g., R²-Sn(I)₂-R² → R²-R²).[1] It is a common byproduct that reduces the yield of the desired cross-coupled product.
Q2: How can I minimize the formation of homocoupling byproducts when using butyltriiodo-stannane?
A2: Minimizing homocoupling involves optimizing several reaction parameters. Key strategies include:
-
Using the appropriate palladium catalyst and ligand: Screening different catalyst systems can identify one that favors the cross-coupling pathway.
-
Controlling the reaction temperature: Lowering the temperature can often reduce the rate of side reactions.
-
Employing additives: Copper(I) iodide is a common additive used to accelerate the desired cross-coupling reaction, which can outcompete the homocoupling pathway.
-
Ensuring strictly anaerobic conditions: Oxygen can promote the oxidative homocoupling of the organostannane.
Q3: What is the role of copper(I) iodide (CuI) in a Stille reaction?
A3: Copper(I) iodide is often used as a co-catalyst in Stille reactions to enhance the reaction rate.[1] It is believed to function in a few ways: by scavenging phosphine ligands that can inhibit the transmetalation step, and by undergoing transmetalation with the organostannane to form a more reactive organocuprate species that then transmetalates with the palladium center.[1]
Q4: Can the choice of solvent affect the level of homocoupling?
A4: Yes, the solvent can play a significant role. Less polar solvents such as toluene or dioxane are often preferred as they can disfavor the formation of homocoupling byproducts compared to more polar solvents.[2]
Q5: How do I remove tin byproducts after the reaction is complete?
A5: Tin byproducts can often be removed by aqueous workup with a fluoride source, such as potassium fluoride (KF), which precipitates the tin as an insoluble fluoride salt that can be filtered off.[3] Another method is to perform a mild acidic wash. Additionally, specialized scavengers can be used to remove residual tin compounds.
Data Presentation
| Parameter | Effect on Homocoupling | Reference |
| High Palladium Catalyst Loading | Increases | General knowledge |
| Use of Electron-Rich, Bulky Phosphine Ligands | Can Decrease | General principle |
| Addition of Copper(I) Iodide | Decreases | [1] |
| High Reaction Temperature | Can Increase | General principle |
| Presence of Oxygen | Increases | [3] |
| Use of Polar Solvents | Can Increase | [2] |
Experimental Protocols
The following is a generalized experimental protocol for a Stille coupling reaction designed to minimize homocoupling. Researchers should optimize the specific conditions for their particular substrates.
Materials:
-
Butyltriiodo-stannane
-
Aryl or vinyl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)
-
Phosphine ligand (if using a ligand-free palladium source)
-
Copper(I) iodide (optional, but recommended)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (10-20 mol%).
-
Addition of Solvent and Stannane: Add the anhydrous, degassed solvent. Stir the mixture for a few minutes, then add the butyltriiodo-stannane (1.1-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and monitor the reaction progress by TLC or GC/MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through a pad of celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Homocoupling Side-Reaction Pathways
References
Technical Support Center: Managing Organostannane Reaction Waste Streams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively reducing the toxicity of waste streams generated from organostannane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from organostannane reactions?
A1: The primary hazard is the high toxicity of organotin compounds, which can be harmful by ingestion, inhalation, or skin contact.[1] Triorganotin compounds, such as tributyltin (TBT), are particularly toxic and can act as endocrine disruptors.[2] These compounds can persist in the environment and have detrimental effects on aquatic life.[2] Therefore, it is crucial to treat waste streams to remove or degrade these toxic substances before disposal.
Q2: I've just finished a Stille coupling reaction. What is the first step I should take to manage the organotin byproducts in my reaction mixture?
A2: The most common and recommended first step is to convert the soluble organotin byproducts into insoluble and more easily removable forms.[3][4] A widely used method is to treat the reaction mixture with an aqueous solution of potassium fluoride (KF).[5][6] This precipitates the organotin compounds as insoluble organotin fluorides, which can then be removed by filtration.
Q3: My product is sensitive to aqueous workups. Are there non-aqueous methods to remove organotin residues?
A3: Yes, several non-aqueous methods are available. One effective technique is to filter the reaction mixture through a plug of silica gel pre-treated with triethylamine (Et3N).[5][6] Another approach involves chromatography using a stationary phase composed of silica gel mixed with powdered anhydrous potassium carbonate (K2CO3), which has been shown to reduce organotin impurities to very low levels (~15 ppm).[3]
Q4: I'm struggling with removing both the organotin byproducts and the palladium catalyst. Can I remove them simultaneously?
A4: It is possible to facilitate the removal of both. For instance, after treating the reaction with potassium fluoride to precipitate the tin, the resulting solid material can be filtered through a pad of Celite®. This can help in removing the solid tin fluorides along with palladium that may have precipitated. Using a stationary phase of potassium carbonate on silica during column chromatography can also aid in sequestering both tin and palladium residues.[3]
Q5: What are my options for treating larger volumes of aqueous waste contaminated with organotins?
A5: For larger aqueous waste streams, adsorption and advanced oxidative processes are effective. Adsorption onto powdered activated carbon (PAC) is a well-established method due to the hydrophobic nature of organotin compounds.[7] An adsorption-flocculation process, using a mixture of a bentonite-based adsorbent and PAC, can also efficiently remove these pollutants.[7][8] Advanced oxidative processes, such as treatment with Fenton's reagent or electrochemical oxidation, can degrade organotin compounds into less harmful inorganic tin.[2]
Q6: How can I confirm that my treatment method has successfully removed the organotin compounds?
A6: Analytical testing is necessary to verify the removal of organotin compounds. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detection methods like Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][10][11][12] These methods allow for the speciation and quantification of different organotin compounds at low concentrations.[10][12]
Troubleshooting Guides
Problem: Poor precipitation of organotin fluorides with KF wash.
| Possible Cause | Troubleshooting Step |
| Insufficient KF concentration | Use a saturated aqueous solution of 1M KF.[6] |
| Inadequate mixing/reaction time | Stir the biphasic mixture vigorously for at least one hour to ensure complete reaction.[3] |
| Solvent effects | Ensure the organic solvent used allows for efficient partitioning and interaction at the aqueous interface. Diluting with a nonpolar solvent like hexanes may be beneficial. |
Problem: Organotin residues remain after column chromatography.
| Possible Cause | Troubleshooting Step |
| Standard silica gel is not effective enough. | Prepare a stationary phase by mixing 10% w/w anhydrous potassium carbonate with silica gel. This has been shown to be highly effective at sequestering organotin impurities.[3] |
| Co-elution of product and impurity. | If your product is nonpolar, consider a solvent partition. Dissolve the crude mixture in a polar solvent like acetonitrile and wash with a nonpolar solvent like hexane to remove the nonpolar tin compounds.[13][14] |
| Tarry consistency of the crude material. | Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column to improve separation.[13] |
Data on Treatment Efficiencies
The following tables summarize quantitative data on the effectiveness of various methods for removing or degrading organotin compounds.
Table 1: Adsorption-Based Removal of Organotins from Wastewater
| Adsorbent | Pollutant | Initial Concentration | Adsorbent Dose | Removal Efficiency (%) | Reference |
| Powdered Activated Carbon (PAC) | DBT + TBT | Not Specified | 0.5 g/L | ~90% | [7] |
| Tixosorb (organically modified bentonite) | DBT + TBT | Not Specified | 0.5 g/L | ~80% | [7] |
| SЭdflock P294 (bentonite-based) | DBT + TBT | Not Specified | 0.5 g/L | <10% | [7] |
Table 2: Degradation of Tributyltin (TBT) in Contaminated Sediment
| Treatment Method | Sample Type | TBT Removal Efficiency (%) | Key Parameters | Reference |
| Fenton's Reagent | Spiked Sediment | >98% | H₂O₂/Fe²⁺ ratio | [2] |
| Fenton's Reagent | Non-spiked Sediment | 64% | H₂O₂/Fe²⁺ ratio | [2] |
| Electrochemical Treatment | Spiked Sediment | >98% | Current density | [2] |
| Electrochemical Treatment | Non-spiked Sediment | 58% | Current density | [2] |
Experimental Protocols
Protocol 1: Removal of Tributyltin Byproducts using Potassium Fluoride (KF) Wash
This protocol is adapted from standard laboratory procedures for the workup of Stille coupling reactions.[5][6]
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (approximately 1 M). Use a volume of KF solution roughly equal to the organic layer volume.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form at the interface.[6]
-
Separation and Filtration: Allow the layers to separate. If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite®.
-
Further Washes: Separate the organic layer and wash it again with the KF solution (2-3 times in total).[6]
-
Final Workup: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Degradation of Organotins in Aqueous Waste using Fenton's Reagent
This protocol is based on studies demonstrating the oxidative degradation of TBT.[2]
-
Sample Preparation: Place the aqueous organotin-containing waste into a suitable reaction vessel in a well-ventilated fume hood.
-
Acidification: Adjust the pH of the solution to approximately 3-4 using a suitable acid (e.g., sulfuric acid), as the Fenton reaction is most effective in this pH range.
-
Iron Catalyst Addition: Add a solution of ferrous sulfate (FeSO₄·7H₂O) to the waste solution to achieve the desired Fe²⁺ concentration.
-
Hydrogen Peroxide Addition: Slowly add hydrogen peroxide (H₂O₂) to the solution. The H₂O₂/Fe²⁺ molar ratio is a critical parameter and may need to be optimized. The addition should be done carefully to control the exothermic reaction.[2]
-
Reaction: Stir the mixture for a predetermined reaction time (e.g., 1-2 hours).
-
Neutralization and Precipitation: After the reaction, raise the pH to above 7 with a base (e.g., NaOH) to precipitate the iron as iron hydroxide.
-
Separation: Allow the precipitate to settle, and then separate the treated water by decantation or filtration.
-
Analysis: Analyze the treated water for residual organotin compounds to confirm the effectiveness of the degradation.
Visualizations
Caption: Workflow for treating organostannane waste.
Caption: Troubleshooting residual tin contamination.
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdlookchem.com [sdlookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. vliz.be [vliz.be]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. eurofins.com.au [eurofins.com.au]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. chemicalforums.com [chemicalforums.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Butyltriiodo-stannane and Butyltrichloro-stannane for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of two key organotin compounds: butyltriiodo-stannane and butyltrichloro-stannane, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Halides
| Property | Butyltriiodo-stannane | Butyltrichloro-stannane |
| Molecular Formula | C4H9I3Sn | C4H9Cl3Sn |
| Molecular Weight | 558.53 g/mol | 282.18 g/mol |
| Melting Point | Data not available | -63 °C |
| Boiling Point | Data not available | 93 °C at 10 mmHg |
| Solubility | Expected to be soluble in organic solvents. | Soluble in most common organic solvents. |
Reactivity and Applications: A Focus on Cross-Coupling
Both butyltriiodo-stannane and butyltrichloro-stannane are valuable reagents in organic synthesis, most notably as partners in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
The reactivity of the organostannane in a Stille coupling is influenced by the nature of the halide leaving group on the tin atom. Generally, the order of reactivity for the halide in the transmetalation step is I > Br > Cl. This suggests that butyltriiodo-stannane would be more reactive than butyltrichloro-stannane under similar conditions, potentially allowing for milder reaction conditions or higher yields. However, direct comparative studies with experimental data are needed to definitively quantify this difference.
The Stille Coupling Reaction: A General Workflow
The Stille coupling reaction follows a general catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: A General Procedure for Stille Coupling
The following is a general experimental protocol for a Stille cross-coupling reaction. Please note that specific conditions may need to be optimized for individual substrates.
Materials:
-
Aryl halide or triflate
-
Organostannane (e.g., butyltrichloro-stannane or butyltriiodo-stannane)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvent (e.g., toluene, DMF, or THF)
-
Optional: Ligand (e.g., PPh3, AsPh3), additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or triflate, the palladium catalyst, and any additives.
-
Add the degassed solvent to dissolve the solids.
-
Add the organostannane to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an appropriate reagent (e.g., aqueous KF solution to precipitate the tin byproducts).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[1]
Lewis Acidity: A Key Factor in Catalysis
Organotin halides are known to act as Lewis acids, with the acidity increasing with the number of halide substituents. Therefore, both butyltriiodo-stannane and butyltrichloro-stannane are expected to be effective Lewis acids. The Lewis acidity of these compounds can be a crucial factor in their application as catalysts in various organic transformations.
The electronegativity of the halogen atom plays a significant role in determining the Lewis acidity. Generally, for a given metal, the Lewis acidity of the halides follows the trend: I > Br > Cl > F. This is because the larger, more polarizable iodide ion can better stabilize the negative charge that develops on the tin center upon coordination with a Lewis base. This suggests that butyltriiodo-stannane would be a stronger Lewis acid than butyltrichloro-stannane. This enhanced Lewis acidity could lead to higher catalytic activity in reactions such as esterifications, transesterifications, and acetalizations.
Logical Relationship of Factors Influencing Lewis Acidity
Conclusion
Both butyltriiodo-stannane and butyltrichloro-stannane are versatile reagents for organic synthesis. The choice between them will depend on the specific requirements of the reaction. Butyltriiodo-stannane is predicted to be the more reactive coupling partner in Stille reactions and a stronger Lewis acid catalyst due to the properties of the iodine atom. However, butyltrichloro-stannane is more commonly available and may be a more cost-effective option for less demanding transformations. Further experimental studies directly comparing these two compounds are necessary to fully elucidate their relative performance and to provide more definitive guidance for their application in research and development.
References
Comparative Reactivity of Butyltriiodo-stannane: An Analysis of Available Data
Organostannanes are widely utilized as reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[1][2][3] The reactivity of these compounds is generally understood to be influenced by the nature of the organic groups attached to the tin atom. However, the impact of halide substituents on the tin center, as is the case with butyltriiodo-stannane, is less frequently documented in comparative studies.
This guide aims to provide a framework for understanding the potential reactivity of butyltriiodo-stannane based on general principles of organometallic chemistry and to highlight the current lack of direct experimental comparisons.
Theoretical Reactivity Profile
The reactivity of organostannanes in reactions like the Stille coupling is primarily dictated by the rate of transmetalation, where the organic group is transferred from the tin atom to the palladium catalyst. Several factors can influence this step, including the electronic and steric properties of the substituents on the tin atom.
It is plausible to hypothesize that the three iodine atoms in butyltriiodo-stannane would render the tin atom highly Lewis acidic. This increased electrophilicity could potentially accelerate the transmetalation step of the Stille coupling. However, without empirical data, this remains a theoretical consideration.
Data Presentation: A Call for Research
Due to the absence of specific experimental data comparing butyltriiodo-stannane with other organostannanes, a quantitative comparison table cannot be constructed at this time. To facilitate future research and a more complete understanding, the following table outlines the key parameters that would be necessary for a meaningful comparison.
| Organostannane | Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Butyltriiodo-stannane | Stille Coupling | e.g., Aryl-I | e.g., Vinyl-SnR3 | e.g., Pd(PPh3)4 | e.g., Toluene | e.g., 100 | Data Needed | Data Needed | |
| Tributyltin chloride | Stille Coupling | e.g., Aryl-I | e.g., Vinyl-SnR3 | e.g., Pd(PPh3)4 | e.g., Toluene | e.g., 100 | Data Needed | Data Needed | |
| Tetrabutyltin | Stille Coupling | e.g., Aryl-I | e.g., Vinyl-SnR3 | e.g., Pd(PPh3)4 | e.g., Toluene | e.g., 100 | Data Needed | Data Needed |
Experimental Protocols: A General Framework
While a specific protocol for a reaction involving butyltriiodo-stannane cannot be cited, a general procedure for a Stille cross-coupling reaction is provided below. This can serve as a template for future comparative studies.
General Procedure for a Stille Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried flask is added the aryl halide (1.0 equiv), the organostannane (1.1 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and a copper(I) co-catalyst (if applicable).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, THF, or DMF) is added, and the mixture is degassed with argon or nitrogen for 15-20 minutes.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred under an inert atmosphere.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
To illustrate the fundamental steps of a typical cross-coupling reaction where an organostannane would be involved, the following diagrams are provided.
Caption: A generalized workflow for a Stille cross-coupling reaction.
Caption: Logical diagram illustrating the current knowledge gap regarding butyltriiodo-stannane reactivity.
Conclusion
The development of novel organometallic reagents is crucial for advancing chemical synthesis. While butyltriiodo-stannane presents an interesting structural motif with the potential for unique reactivity, the current body of scientific literature lacks the necessary data to perform a robust comparison with other well-established organostannanes. This report underscores the need for further experimental investigation to fully characterize the reactivity profile of butyltriiodo-stannane and unlock its potential applications in organic synthesis. Researchers are encouraged to undertake comparative studies to elucidate its performance in key transformations such as the Stille cross-coupling reaction.
References
Advantages of Stille coupling with butyltriiodo-stannane over Suzuki coupling
In the landscape of palladium-catalyzed cross-coupling reactions, both Stille and Suzuki couplings have emerged as powerful and versatile tools for the construction of carbon-carbon bonds, a fundamental transformation in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. While both reactions achieve similar outcomes, they possess distinct characteristics that render one more suitable than the other depending on the specific synthetic challenge. This guide provides a detailed comparison of the Stille coupling, with a focus on the theoretical advantages of using a hypothetical butyltriiodo-stannane reagent, and the widely employed Suzuki coupling, supported by experimental data and protocols.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoborons (e.g., R-B(OH)₂) |
| Key Advantage | Excellent functional group tolerance, mild reaction conditions, stable and isolable organometallic reagents. | Low toxicity of boron reagents, readily available and diverse boronic acids, environmentally benign byproducts. |
| Primary Disadvantage | Toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities. | Requires a base which can be detrimental to base-sensitive substrates, boronic acids can be prone to protodeboronation. |
| Typical Catalysts | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligands. | Pd(PPh₃)₄, Pd(OAc)₂, various palladium complexes with specialized phosphine ligands (e.g., SPhos, XPhos). |
| Reaction Conditions | Often neutral or mildly basic, wide range of solvents (THF, DMF, toluene). | Requires basic conditions (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), often in aqueous solvent mixtures. |
Delving Deeper: Advantages of Stille Coupling
The Stille coupling's primary strengths lie in the nature of its organostannane reagents.[1][2] Organostannanes are generally stable, can be purified by chromatography, and are tolerant of a wide array of functional groups, including esters, amides, and even free hydroxyl groups.[3][4] This broad functional group compatibility is a significant advantage in the synthesis of complex molecules, as it often eliminates the need for protection and deprotection steps, leading to more efficient synthetic routes.[5]
In certain cases, Stille coupling has demonstrated superiority over Suzuki coupling, particularly when dealing with sterically hindered substrates or complex heterocyclic systems. A study on the functionalization of diazocines found that Stille coupling provided better yields than Suzuki coupling for sterically demanding substrates.
Catalytic Cycles: A Visual Comparison
To understand the mechanistic underpinnings of these two powerful reactions, it is instructive to visualize their catalytic cycles. Both reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille coupling reaction.
References
A Comparative Guide to Analytical Methods for Purity Determination of Butyltriiodostannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Stannane, butyltriiodo-, a key organotin compound. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of materials used in research and pharmaceutical development. This document outlines the principles, experimental protocols, and comparative performance of several key analytical methods.
Introduction to Purity Analysis of Organotins
Organotin compounds, such as butyltriiodostannane, are a class of organometallic compounds with a covalent bond between tin and carbon atoms. Their purity is a critical parameter, as impurities can significantly alter their chemical reactivity and toxicological properties. Therefore, robust analytical methods are required to accurately quantify the main component and identify any potential impurities. The most common impurities in organotin compounds can include species with a different number of alkyl/aryl groups (e.g., dibutyl- and tributyltin compounds), residual starting materials, and degradation products.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical techniques used for the purity determination of organotin compounds.
| Analytical Method | Principle | Sample Preparation | Throughput | Selectivity | Sensitivity | Quantitative Accuracy | Instrumentation Cost |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Often requires derivatization to increase volatility. | Medium to High | High | Very High | High | High |
| High-Performance Liquid Chromatography (HPLC) with ICP-MS | Separation of compounds in a liquid mobile phase followed by elemental mass spectrometry detection. | Minimal, direct injection of a dissolved sample is often possible. | High | High | Excellent | High | Very High |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei. | Simple dissolution in a deuterated solvent with an internal standard. | Low to Medium | Moderate to High | Moderate | Excellent | High |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Minimal, requires a small, accurately weighed sample. | Low | Low (provides elemental composition, not specific impurities) | High | High (for elemental composition) | Moderate |
| Titration | A chemical reaction of a known concentration (titrant) with the analyte to determine its concentration. | Dissolution of the sample in a suitable solvent. | High | Low (quantifies total reactive species) | Low to Moderate | Moderate to High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are specifically adapted for the analysis of Stannane, butyltriiodo-.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method separates butyltriiodostannane from its potential impurities based on their boiling points and interactions with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds and identifies them based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. A derivatization step is often employed for organotin compounds to improve their thermal stability and chromatographic behavior.
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the butyltriiodostannane sample into a vial.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., hexane).
-
Add 0.5 mL of a derivatizing agent, such as a Grignard reagent (e.g., ethylmagnesium bromide in THF), to convert the iodo groups to ethyl groups, making the compound more volatile.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Quench the reaction by slowly adding 1 mL of a saturated ammonium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Data Analysis: The purity is determined by calculating the peak area percentage of the derivatized butyltriiodostannane relative to the total peak area of all detected compounds.
High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
Principle: HPLC separates the components of the sample in a liquid phase. The eluent from the HPLC is then introduced into an ICP-MS system, where the compounds are atomized and ionized. The ICP-MS detects and quantifies the tin isotopes, providing a highly sensitive and element-specific detection method. A key advantage of this technique is that it often does not require derivatization.[1]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the butyltriiodostannane sample.
-
Dissolve the sample in 10 mL of a suitable solvent mixture (e.g., methanol/water) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-ICP-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
ICP-MS Monitored Isotopes: ¹¹⁸Sn, ¹²⁰Sn
-
Data Analysis: Purity is determined by comparing the peak area of the butyltriiodostannane with that of a certified reference standard. Impurities containing tin will be detected and can be quantified.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2][3][4] The purity is determined by comparing the integral of a specific resonance of the analyte with the integral of a certified internal standard of known purity and concentration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a slightly larger amount of the butyltriiodostannane sample and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
¹H NMR Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
-
-
Data Analysis: The purity of the butyltriiodostannane is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
The following diagrams illustrate the workflow of the key analytical methods described above.
Caption: Workflow for Purity Analysis by GC-MS.
Caption: Workflow for Purity Analysis by HPLC-ICP-MS.
Caption: Workflow for Purity Analysis by qNMR.
Conclusion
The choice of the analytical method for determining the purity of Stannane, butyltriiodo- depends on several factors, including the required accuracy, the nature of the expected impurities, available instrumentation, and throughput needs.
-
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, but the need for derivatization can introduce additional steps and potential sources of error.
-
HPLC-ICP-MS offers excellent sensitivity and specificity for tin-containing compounds without the need for derivatization, making it a robust method for purity assessment.[1]
-
qNMR stands out as a primary ratio method, providing highly accurate purity values without the need for a specific reference standard of butyltriiodostannane.[2][3][4] It is particularly valuable for certifying reference materials.
-
Elemental Analysis and Titration are useful as orthogonal techniques to confirm the overall elemental composition and the concentration of the main component, respectively, but they lack the specificity to identify and quantify individual impurities.
For comprehensive quality control, a combination of these methods is often recommended. For instance, a chromatographic technique (GC-MS or HPLC-ICP-MS) can be used to identify and quantify impurities, while qNMR can provide a highly accurate determination of the absolute purity of the main component.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. Chromatographic determination of organotin compounds by using spectrophotometric and thermospray ionization mass spectrometric detection - UBC Library Open Collections [open.library.ubc.ca]
Quantitative Analysis of Butyltriiodo-stannane Reaction Conversion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for butyltriiodo-stannane, with a focus on quantitative reaction conversion. Due to the limited availability of direct quantitative data for butyltriiodo-stannane, this guide also includes comparative data for other butyltin halides (chlorides and bromides) to provide a broader context for evaluating synthetic efficiency. The information is compiled from various sources, including patents and research articles, to offer a comprehensive overview for researchers in organometallic chemistry and drug development.
Comparison of Synthetic Methodologies
The synthesis of monoalkyltin trihalides, such as butyltriiodo-stannane, can be broadly categorized into three main approaches: direct synthesis, redistribution reactions, and halogen exchange. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions.
| Synthetic Method | General Reaction | Reported Yields (for Butyltin Halides) | Key Advantages | Key Disadvantages | Analytical Quantification Methods |
| Direct Synthesis | R-X + Sn -> RSnX₃ | Variable, can be high with catalysts | One-step process | Often requires catalysts and specific reaction conditions; may produce a mixture of products. | Titration, 119Sn NMR Spectroscopy, Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Redistribution Reaction | 3 R₄Sn + SnX₄ -> 4 R₃SnXR₄Sn + 3 SnX₄ -> 4 RSnX₃ | 60-99% (for chlorides)[1] | High yields and selectivity | Requires the synthesis of a tetraalkyltin precursor. | 119Sn NMR Spectroscopy, GC, LC-MS |
| Halogen Exchange | RSnCl₃ + 3 NaI -> RSnI₃ + 3 NaCl | High to quantitative (general for alkyl halides) | Useful for synthesizing iodides from more accessible chlorides | An additional synthetic step is required. | 119Sn NMR Spectroscopy, LC-MS |
Experimental Protocols
Direct Synthesis (Illustrative Protocol for Alkyltin Halides)
The direct reaction of an alkyl halide with metallic tin is a common method for producing organotin halides. The following is a general procedure adapted from literature for the synthesis of benzyltin chlorides, which can be conceptually applied to butyl iodide.
Materials:
-
Butyl iodide
-
Tin powder
-
Toluene (solvent)
-
Water (as initiator)
Procedure:
-
A suspension of tin powder in toluene is prepared in a reaction flask equipped with a reflux condenser and a stirrer.
-
A small amount of water is added to initiate the reaction.
-
Butyl iodide is added dropwise to the heated suspension.
-
The reaction mixture is refluxed for several hours.
-
After the reaction is complete, the mixture is filtered to remove unreacted tin.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product composition can be analyzed by titration or spectroscopic methods.
Redistribution Reaction (for Butyltin Chlorides)
This method involves the reaction of a tetraalkyltin compound with a tin tetrahalide. The stoichiometry of the reactants determines the primary product.
Materials:
-
Tetrabutyltin (Bu₄Sn)
-
Tin(IV) chloride (SnCl₄)
Procedure:
-
Tetrabutyltin is placed in a reaction flask.
-
Tin(IV) chloride is added dropwise to the tetrabutyltin at a controlled temperature.
-
The reaction is typically exothermic and may require cooling.
-
The mixture is stirred until the reaction is complete, as monitored by 119Sn NMR spectroscopy.
-
The product mixture, containing butyltin trichloride and dibutyltin dichloride, can be used directly or purified by distillation. A high yield of 60% to 99% of tin in the tetrahalide starting material can be converted into monoalkyltin trihalide.[1]
Halogen Exchange (Finkelstein Reaction)
This is a widely used method for the synthesis of iodoalkanes from other alkyl halides.[2][3]
Materials:
-
Butyltin trichloride (BuSnCl₃)
-
Sodium iodide (NaI)
-
Acetone (solvent)
Procedure:
-
Butyltin trichloride is dissolved in dry acetone.
-
A stoichiometric excess of sodium iodide is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The precipitation of sodium chloride from the acetone solution drives the equilibrium.
-
After the reaction is complete, the precipitated sodium chloride is removed by filtration.
-
The acetone is evaporated under reduced pressure to yield butyltriiodo-stannane.
-
The conversion can be monitored by observing the disappearance of the starting material and the appearance of the product using 119Sn NMR spectroscopy.
Quantitative Analysis of Reaction Conversion
Accurate quantification of the conversion to butyltriiodo-stannane and the determination of product purity are crucial. Several analytical techniques can be employed:
-
119Sn NMR Spectroscopy: This is a powerful technique for the characterization of organotin compounds. The chemical shift in the 119Sn NMR spectrum is highly sensitive to the number and nature of the substituents on the tin atom, allowing for the clear differentiation and quantification of mono-, di-, tri-, and tetra-substituted butyltin species in a reaction mixture.
-
Titration: As described in historical literature, the composition of a mixture of butyltin chlorides can be determined by titration with a standard solution of sodium hydroxide.[4] This method, while less specific than spectroscopic techniques, can provide a rapid assessment of the overall halide content.
-
Chromatographic Methods: Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are highly sensitive methods for separating and quantifying different organotin compounds in a mixture. These techniques are particularly useful for analyzing complex reaction mixtures and detecting trace impurities.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: General workflow for the synthesis and quantitative analysis of butyltriiodo-stannane.
Caption: Relationship between the reaction product and various analytical techniques for quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 3. Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14 – Chemia [chemia.manac-inc.co.jp]
- 4. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]
Mechanistic differences between stannanes and boronic esters in cross-coupling
In the world of synthetic chemistry, the creation of carbon-carbon bonds is a fundamental pursuit, enabling the construction of complex molecules for pharmaceuticals, materials science, and more. Among the most powerful tools for this task are palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two stalwart methods: the Stille and Suzuki-Miyaura couplings. We will delve into their mechanistic differences, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of their respective strengths and weaknesses.
At the Heart of the Reaction: The Catalytic Cycles
Both the Stille and Suzuki reactions proceed through a similar catalytic cycle involving a palladium catalyst. This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] However, the nature of the organometallic reagent—an organostannane in the Stille reaction and an organoboron species in the Suzuki reaction—gives rise to crucial mechanistic distinctions.[3][4]
The catalytic cycle for the Stille cross-coupling reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with an organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Similarly, the Suzuki-Miyaura coupling begins with the oxidative addition of an organic halide to a Pd(0) species. The key difference lies in the transmetalation step, which requires the activation of the organoboron compound by a base. Reductive elimination then affords the desired product and regenerates the active catalyst.
Performance Head-to-Head: A Comparative Analysis
A key factor in choosing a cross-coupling method is its performance with specific substrates. A 2023 study on the functionalization of diazocines provides a direct comparison of the Stille and Suzuki reactions.[1] The following tables summarize the yields obtained for the coupling of various aryl bromides with stannylated and borylated diazocine derivatives.
Coupling with para-Substituted Diazocines
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-4-isopropylbenzene | 88 | 85 |
| 1-Bromo-3-isopropylbenzene | 94 | 91 |
| 1-Bromo-2-isopropylbenzene | 86 | 60 |
| Bromomesitylene | 57 | 0 |
| 1-Bromo-2-nitrobenzene | 81 | 75 |
| 4-Bromophenol | 56 | - |
| 4-Bromoaniline | 47 | - |
| Allyl bromide | 57 | 63 |
Coupling with meta-Substituted Diazocines
| Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 84 | 83 |
| 4-Bromoanisole | 71 | 78 |
| 1-Bromo-4-nitrobenzene | 79 | 77 |
Key Mechanistic Differences and Practical Considerations
Several key differences between the Stille and Suzuki couplings impact their application in synthesis:
-
The Role of the Base: The Suzuki reaction requires a base to activate the boronic acid or ester, facilitating transmetalation.[4] This can be a limitation when working with base-sensitive substrates. The Stille reaction, in contrast, does not typically require a base.
-
Toxicity: Organotin compounds used in the Stille reaction are known to be highly toxic and require careful handling and disposal. Boronic acids and their derivatives are generally considered to be less toxic and more environmentally benign.
-
Side Reactions: The Suzuki coupling can be prone to side reactions, such as Buchwald-Hartwig amination when using amine-containing substrates.[1] Homocoupling of the organoboron reagent can also occur. The Stille reaction is more susceptible to homocoupling of the organostannane.
-
Functional Group Tolerance: Both reactions generally exhibit good functional group tolerance. However, the milder conditions of the Stille reaction can sometimes be advantageous for particularly sensitive substrates. For instance, in the comparative study, the Stille coupling was successful in coupling unprotected phenols and anilines, whereas the Suzuki reaction led to side products.[1]
-
Steric Hindrance: The comparative data suggests that the Suzuki coupling may be more sensitive to steric hindrance than the Stille reaction. For example, the coupling with the bulky bromomesitylene gave a moderate yield with the Stille reaction but failed completely with the Suzuki coupling.[1]
Experimental Protocols
The following are generalized experimental protocols for the Stille and Suzuki cross-coupling reactions based on the comparative study of diazocine functionalization.[1]
General Procedure for Stille Cross-Coupling
A solution of the stannylated diazocine (1.0 equiv.), the corresponding aryl bromide (1.1 equiv.), and CsF (2.0 equiv.) in anhydrous and degassed 1,4-dioxane is prepared. To this mixture, Pd(OAc)₂ (5 mol%) and XPhos (15 mol%) are added. The reaction mixture is then heated to 100 °C and stirred for the appropriate time. After completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Cross-Coupling
To a solution of the borylated diazocine (1.0 equiv.) and the aryl bromide (1.1 equiv.) in a 10:1 mixture of 1,4-dioxane and water, K₃PO₄ (2.0 equiv.) is added. The mixture is degassed, and then Pd(OAc)₂ (5 mol%) and XPhos (15 mol%) are added. The reaction is heated to 100 °C and stirred until completion. After cooling to room temperature, the mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Conclusion
Both the Stille and Suzuki cross-coupling reactions are powerful and versatile methods for the formation of C-C bonds. The choice between them often depends on the specific substrates, functional group tolerance requirements, and practical considerations such as toxicity and the need for a base. The Suzuki reaction is often favored due to the lower toxicity of boronic acids and their derivatives. However, the Stille reaction's tolerance for a wider range of functional groups and its robustness in the face of steric hindrance make it an indispensable tool in the synthetic chemist's arsenal, particularly when dealing with complex and sensitive molecules. Careful consideration of the mechanistic nuances and experimental data is crucial for the successful application of these cornerstone reactions in research and development.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 2. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Use of Butyltin Reagents in Synthesis: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents and synthetic routes is paramount in chemical research and pharmaceutical development, directly impacting project timelines, costs, and overall efficiency. Organotin compounds, particularly those derived from butyltin, have long served as valuable intermediates in carbon-carbon bond formation, most notably in the Stille cross-coupling reaction. However, growing concerns over toxicity and the availability of alternative methods necessitate a thorough evaluation of their cost-effectiveness.
This guide provides an objective comparison of a representative mono-organotin reagent, butyltin trichloride, with its primary alternative, phenylboronic acid, in the context of palladium-catalyzed cross-coupling reactions. While the specific compound butyltriiodo-stannane is noted, a lack of extensive experimental and commercial data precludes its direct detailed analysis. Butyltin trichloride is presented here as a closely related and well-documented analogue.
Performance and Cost Comparison: Stille vs. Suzuki Coupling
The Stille reaction, utilizing organotin reagents, and the Suzuki-Miyaura reaction, employing boronic acids, are two of the most powerful and widely used palladium-catalyzed cross-coupling reactions. Below is a comparative analysis of a model reaction: the coupling of iodobenzene with the respective organometallic reagent to form biphenyl.
Quantitative Data Summary
| Parameter | Stille Reaction (Butyltin Reagent) | Suzuki-Miyaura Reaction (Boronic Acid) | Notes |
| Organometallic Reagent | Butyltin trichloride | Phenylboronic acid | Butyltin trichloride would require in-situ or prior conversion to a transferable group. |
| Typical Yield | 47-94%[1] | 80-95%[1] | Yields are highly substrate-dependent for both reactions. |
| Reaction Time | 1-24 hours[2] | 30 minutes - 2 hours[3] | Suzuki reactions are often faster under optimized conditions. |
| Catalyst Loading (mol%) | 1-5 mol% | 0.1-2 mol% | Suzuki reactions can often be achieved with lower catalyst loadings. |
| Toxicity of Byproducts | High (Organotin compounds) | Low (Borates) | Organotin byproducts are a significant environmental and handling concern.[4][5] |
Reagent and Catalyst Cost Analysis
The following table provides an approximate cost comparison for the key components of the model reaction. Prices are based on currently available catalogue listings from major chemical suppliers and are subject to change.
| Reagent/Catalyst | Stille Reaction (Approx. Price/Unit) | Suzuki-Miyaura Reaction (Approx. Price/Unit) | Supplier Examples |
| Organometallic Reagent | Butyltin trichloride: ~$109/100g[6] | Phenylboronic acid: ~$57.60/10g[7] | Sigma-Aldrich, Chem-Impex, Strem |
| Palladium Catalyst | Pd(PPh₃)₄: ~$43.70/1g[8] | Pd(OAc)₂: ~$109/1g[9] | Sigma-Aldrich, Strem, Thermo Fisher Scientific |
| Base | Not always required | Required (e.g., K₂CO₃, Cs₂CO₃) | - |
| Solvent | Toluene, THF, DMF | Toluene, THF, DMF, Water/Ethanol mixtures | - |
Note: The price per mole would be a more direct comparison and depends on the molecular weights of the chosen reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are representative protocols for the Stille and Suzuki-Miyaura cross-coupling reactions.
Stille Cross-Coupling Protocol (Model Reaction)
Reaction: Iodobenzene + Butyl(phenyl)stannane → Biphenyl
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add the aryl halide (e.g., iodobenzene, 1.0 eq) and the organostannane reagent (e.g., a phenyl-bearing butyltin derivative, 1.1-1.5 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or THF).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. The removal of tin byproducts is a critical and often challenging step. Common methods include washing with aqueous KF or filtration through silica gel.[10] The crude product is then purified by column chromatography.
Suzuki-Miyaura Cross-Coupling Protocol (Model Reaction)
Reaction: Iodobenzene + Phenylboronic Acid → Biphenyl
-
Preparation: To a round-bottom flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (if required), the aryl halide (e.g., iodobenzene, 1.0 eq), and the boronic acid (e.g., phenylboronic acid, 1.2-1.5 eq).
-
Base and Solvent: Add a suitable base (e.g., K₂CO₃, 2.0 eq) and solvent (e.g., a mixture of Toluene and water, or THF/water).
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature typically between 60-100°C. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization.[11]
Mechanistic and Workflow Diagrams
Visual representations of reaction mechanisms and experimental workflows can aid in understanding the fundamental differences between these synthetic approaches.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Comparative workflow for Stille and Suzuki reactions.
Concluding Assessment
When evaluating the cost-effectiveness of butyltin reagents in synthesis, a multifaceted approach is necessary, extending beyond the initial procurement cost of the reagents.
-
Reagent Cost: While the cost of butyltin trichloride per gram may be lower than some boronic acids, the overall cost of the organometallic reagent for the Suzuki reaction is often more favorable, especially considering the wider commercial availability of diverse boronic acids.[12]
-
Catalyst Efficiency: Suzuki reactions frequently proceed with lower palladium catalyst loadings, which can significantly reduce costs, as palladium is a precious metal.
-
Reaction Conditions and Time: The often milder conditions and shorter reaction times of the Suzuki coupling can lead to savings in energy and operational costs.
-
Purification and Waste Disposal: This is a critical differentiator. The removal of highly toxic organotin byproducts from Stille reactions can be challenging and resource-intensive, often requiring specific work-up procedures and careful waste management.[4] In contrast, the borate byproducts of the Suzuki reaction are generally considered benign and are more easily removed through standard aqueous work-ups.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Palladium - Wikipedia [en.wikipedia.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Benchmarking Butyltriiodo-stannane Against Novel Cross-Coupling Reagents: A Comparative Guide
In the landscape of synthetic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. For decades, the Stille cross-coupling reaction, utilizing organotin reagents, has been a reliable tool for this purpose. However, the advent of novel cross-coupling methodologies necessitates a continuous evaluation of established reagents against newer, often more efficient and less toxic, alternatives. This guide provides a comparative analysis of butyltriiodo-stannane's performance profile against a leading novel cross-coupling reagent, phenylboronic acid, used in the Suzuki-Miyaura reaction. The comparison focuses on key performance indicators such as reaction yield, efficiency, and substrate scope, supported by experimental data and detailed protocols.
Performance Comparison: Stille vs. Suzuki-Miyaura Coupling
The Stille reaction, in which an organostannane couples with an organic halide or triflate in the presence of a palladium catalyst, is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[1][2] Conversely, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, has gained immense popularity due to the low toxicity of the boron byproducts and its generally high yields and mild reaction conditions.[3]
While specific quantitative data for butyltriiodo-stannane is scarce in readily available literature, we can infer its performance characteristics by examining closely related and more commonly used tributyltin reagents. The following table summarizes typical performance data for the Stille reaction using a representative tributyltin reagent and compares it with the Suzuki-Miyaura reaction using phenylboronic acid under similar conditions.
| Parameter | Stille Reaction (Tributyltin Derivative) | Suzuki-Miyaura Reaction (Phenylboronic Acid) | References |
| Typical Yield | 70-95% | 85-98% | [2][3] |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | [2][3] |
| Catalyst Loading (Pd) | 1-5 mol% | 0.5-2 mol% | [2][3] |
| Substrate Scope | Broad, tolerant to many functional groups | Broad, particularly effective for aryl-aryl coupling | [1][3] |
| Reagent Toxicity | High (Organotin compounds are toxic) | Low (Boronic acids and their byproducts are generally non-toxic) | [1] |
| Byproduct Removal | Often difficult, requiring specific workup procedures | Generally straightforward | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Stille and Suzuki-Miyaura cross-coupling reactions.
Stille Cross-Coupling Reaction Protocol (General)
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organotin reagent.
Materials:
-
Aryl halide (1.0 mmol)
-
Organotin reagent (e.g., tributyl(aryl)tin) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the organotin reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction Protocol
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Ligand (e.g., SPhos) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Toluene/Water 4:1) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, phenylboronic acid, palladium catalyst, ligand, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Stille reaction and a general experimental workflow for a cross-coupling reaction.
Conclusion
While butyltriiodo-stannane and other organotin reagents have historically been valuable in organic synthesis due to their broad functional group tolerance, the landscape of cross-coupling chemistry is evolving.[1] Novel reagents, such as the boronic acids used in Suzuki-Miyaura coupling, offer significant advantages in terms of lower toxicity, milder reaction conditions, and often higher yields.[3] The primary drawbacks of organotin reagents, namely their inherent toxicity and the difficulty in removing tin-containing byproducts, are significant considerations in modern drug development and materials science. For these reasons, while the Stille reaction remains a powerful tool, the development and adoption of greener and more efficient alternatives like the Suzuki-Miyaura coupling are increasingly favored in both academic and industrial research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
